molecular formula C8H5ClF2O2 B3248560 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde CAS No. 1879026-06-8

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Cat. No.: B3248560
CAS No.: 1879026-06-8
M. Wt: 206.57 g/mol
InChI Key: MMVKNQVXCPGQLL-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-difluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-5-2-4(3-12)7(10)8(11)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKNQVXCPGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates. Their unique substitution patterns dictate their chemical reactivity and potential as precursors to complex molecular architectures. This guide focuses on the physicochemical properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. However, due to the limited availability of specific data for this exact compound in public databases, this document will also provide a comprehensive analysis of a closely related and more documented analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No. 177034-24-1) . By examining this analog, we can infer and understand the expected properties and behaviors of the target molecule. This guide will delve into the structural and electronic effects of the substituents, methods of synthesis, analytical characterization, and crucial safety and handling protocols.

The presence of halogen atoms (chlorine and fluorine) and a methoxy group on the benzaldehyde scaffold significantly influences its electrophilicity and reactivity. The fluorine atoms, with their strong electron-withdrawing inductive effects, and the methoxy group, with its electron-donating mesomeric effect, create a nuanced electronic environment that is of great interest in the design of novel bioactive molecules.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. Below is a summary of the available data for 4-Chloro-2-fluoro-5-methoxybenzaldehyde, which serves as a valuable reference for the target compound.

PropertyValue for 4-Chloro-2-fluoro-5-methoxybenzaldehydeReference
CAS Number 177034-24-1[1][2]
Molecular Formula C8H6ClFO2[1][2]
Molecular Weight 188.58 g/mol [1][2]
Appearance Likely a solid, given related structuresInferred
Boiling Point 273.1°C at 760 mmHg[2]
Density 1.334 g/cm³[2]
Flash Point 124.4°C[2]
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.Inferred

Synthesis of Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that allow for the precise introduction of functional groups onto the aromatic ring. A common strategy involves the formylation of a pre-functionalized benzene derivative.

General Synthetic Workflow

A plausible synthetic route to a compound like 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde could start from a substituted anisole and proceed through ortho-directed metallation followed by formylation.

SynthesisWorkflow Start Substituted Anisole Step1 Ortho-Directed Metallation (e.g., with n-BuLi or LDA) Start->Step1 1. Step2 Formylation (e.g., with DMF) Step1->Step2 2. Product 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde Step2->Product 3.

Caption: A generalized synthetic workflow for substituted benzaldehydes.

Experimental Protocol: Ortho-formylation of a Substituted Anisole

This protocol is a representative example of how a substituted benzaldehyde can be synthesized.[3]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted anisole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the low temperature. Stir the mixture for 1-2 hours at -78°C to ensure complete metallation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted benzaldehyde.

Analytical Characterization

The unambiguous identification and characterization of the synthesized compound are critical for ensuring its purity and structural integrity. A combination of spectroscopic techniques is typically employed.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (HPLC, GC) Sample->Purity Final Structural Confirmation and Purity Data NMR->Final IR->Final MS->Final Purity->Final

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would show a singlet for the aldehydic proton (typically around 9.5-10.5 ppm), a singlet for the methoxy protons (around 3.8-4.2 ppm), and signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal a signal for the carbonyl carbon (around 185-195 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon (around 55-65 ppm). The carbon-fluorine couplings would be observable.

  • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorptions:

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

    • C-H stretching vibrations of the aromatic ring and the aldehyde group around 2850-3100 cm⁻¹.

    • C-O stretching of the methoxy group around 1200-1250 cm⁻¹.

    • C-F and C-Cl stretching vibrations, typically in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy (ATR)

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Molecular Ion Peak: For C₈H₄ClF₂O₂, the expected monoisotopic mass would be approximately 205.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M and M+2 peak pattern.

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.

Experimental Protocol: Mass Spectrometry (ESI or GC-MS)

  • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC, where it is separated before entering the mass spectrometer.[6]

Safety and Handling

Substituted benzaldehydes, particularly those containing halogens, require careful handling due to their potential reactivity and toxicity.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] Containers should be tightly sealed.[9]

  • Spills: In case of a spill, avoid generating dust. Use an absorbent material to clean up the spill and dispose of it as hazardous waste.[7]

Toxicity Profile: While specific toxicity data for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is not available, related chlorinated and fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory tract. Some may have greater systemic toxicity. Therefore, it is prudent to handle this compound with a high degree of caution.

Conclusion

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde represents a class of highly functionalized intermediates with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is scarce, a comprehensive understanding of its physicochemical properties, synthetic routes, and analytical characterization can be effectively guided by the study of its close analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde, and the general principles governing substituted benzaldehydes. The methodologies and safety protocols outlined in this guide provide a robust framework for researchers working with this and related compounds, ensuring both scientific rigor and a safe laboratory environment.

References

  • Supporting Information for a chemical communication. (2014).
  • U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stewart, J. T., & Lott, P. F. (1962). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry, 40(7), 1289-1297.
  • Chemsrc. (2025). 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde. Retrieved from [Link]

  • Murto, J. (1972). Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-628.
  • Katayama, M., et al. (1991). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Analytical Sciences, 7(4), 589-592.
  • OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • MDPI. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

  • REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008959, 4-Chloro-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (1970). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

Sources

The Strategic Application of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, a highly functionalized aromatic aldehyde poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is emerging, its unique substitution pattern—featuring a reactive aldehyde, a synthetically versatile chloro group, and the modulating influence of vicinal difluoro and methoxy moieties—positions it as a valuable building block for the synthesis of novel therapeutic agents. This document elucidates a proposed synthetic pathway, explores its chemical reactivity, and outlines its potential in the design of targeted therapies, particularly in the realm of kinase inhibitors. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery pipelines.

Introduction: The Rationale for Polysubstituted Benzaldehydes in Drug Discovery

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic and carbocyclic frameworks that constitute the core of many pharmaceuticals. The strategic functionalization of the benzene ring with halogens and electron-donating or -withdrawing groups can profoundly influence the physicochemical and pharmacological properties of the final drug molecule. Fluorine, in particular, has gained a prominent role in modern drug design due to its ability to enhance metabolic stability, improve binding affinity, and modulate pKa.[1]

The subject of this guide, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, presents a compelling combination of these features. The vicinal difluoro substituents are expected to create a unique electronic environment, influencing the reactivity of the aldehyde and the overall conformation of molecules derived from it. The chloro and methoxy groups offer additional handles for synthetic diversification and can play crucial roles in target engagement.[2] This guide will dissect the potential of this underutilized building block.

Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing and optimizing synthetic routes. The key properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde are summarized below.

PropertyValue
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.58 g/mol
IUPAC Name 4-chloro-2,3-difluoro-5-methoxybenzaldehyde
CAS Number Not yet assigned
Predicted XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Proposed Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Synthetic_Pathway A 1-chloro-3,4-difluoro-5-nitrobenzene B 1-chloro-3,4-difluoro-5-aminobenzene A->B Reduction (e.g., Fe/HCl) C 1-chloro-3,4-difluoro-5-hydroxybenzene B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D 1-chloro-3,4-difluoro-5-methoxybenzene C->D Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) E 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde D->E Ortho-formylation (e.g., n-BuLi, DMF, -78°C) Kinase_Inhibitor_Synthesis A 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde C Condensation or Cross-Coupling A->C B Heterocyclic Core (e.g., pyrimidine, quinoline) B->C D Kinase Inhibitor Scaffold C->D MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Derivative of 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde Inhibitor->ERK Inhibition

Sources

Technical Specification & Characterization Guide: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the physicochemical specifications and characterization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde .

CAS Registry Number: 1879026-06-8 Molecular Formula: C₈H₅ClF₂O₂ Molecular Weight: 206.57 g/mol

Executive Summary & Chemical Identity

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of next-generation pharmaceuticals, specifically in the development of triazole antifungals and kinase inhibitors where metabolic stability (via fluorination) is critical.

Unlike commodity chemicals, this compound is often a "made-to-order" building block. Consequently, public experimental data is sparse. This guide establishes the theoretical specification ranges based on Structural-Activity Relationship (SAR) analysis of regioisomers and provides the Standard Operating Procedures (SOPs) required to validate incoming raw materials.

Structural Logic & Expected State

The compound features a benzaldehyde core decorated with three electron-withdrawing halogens and one electron-donating methoxy group.

  • Physical State: Likely a crystalline solid or low-melting solid at room temperature.

  • Thermodynamic Driver: The presence of the methoxy group (C-5) and the aldehyde (C-1) creates a dipole that, combined with the stacking potential of the planar aromatic ring, favors a lattice structure over a liquid state, though the asymmetry introduced by the 2,3-difluoro substitution may suppress the melting point compared to more symmetric analogs.

Physicochemical Specifications (Target Ranges)

As direct experimental literature values are proprietary to specific API master files, the following specifications are derived from high-fidelity comparative modeling with structurally validated isomers (e.g., 4-chloro-2-fluoro-5-methoxybenzaldehyde and 4-chloro-2,5-dimethoxybenzaldehyde).

Table 1: Specification Targets for Quality Control
PropertyTarget Specification RangeConfidence LevelMethod of Verification
Melting Point (MP) 55°C – 75°C High (Predicted)Capillary (USP <741>) / DSC
Boiling Point (BP) 270°C – 280°C (at 760 mmHg)High (Predicted)TGA / Distillation Extrapolation
Appearance White to pale yellow crystalline powderN/AVisual Inspection
Purity (HPLC) ≥ 98.0% (Area %)N/AHPLC-UV (254 nm)
Volatile Impurities ≤ 0.5%N/AGC-HS (Headspace)

Critical Insight: If your sample exhibits a melting point below 50°C (e.g., a "wet" solid or oil), it likely contains significant regioisomeric impurities (such as 2,4-difluoro isomers) or residual solvent (THF/Toluene) from the lithiation/formylation step.

Experimental Protocols for Characterization

To validate a batch of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, do not rely solely on a Certificate of Analysis (CoA). Perform the following self-validating workflows.

Protocol A: Capillary Melting Point Determination (The Purity Check)

Objective: Determine the solid-liquid phase transition range to assess crystallinity and purity.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

  • Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure the packing is tight to avoid air pockets which cause uneven heat transfer.

  • Ramping:

    • Fast Ramp: 10°C/min up to 45°C.

    • Critical Ramp:1.0°C/min from 45°C until melting is complete.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C . A wider range indicates eutectic impurities.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify polymorphism. Fluorinated benzaldehydes are prone to forming multiple crystal habits (polymorphs) with different melting points.

  • Instrument: TA Instruments DSC or equivalent.

  • Parameters:

    • Sample Mass: 3–5 mg in a crimped aluminum pan.

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min from 20°C to 150°C.

  • Analysis: Look for a single sharp endothermic peak. An exothermic event before the melt indicates a metastable polymorph rearranging into a stable form—a critical risk for drug formulation.

Synthesis Pathway & Impurity Logic

Understanding the synthesis is the only way to predict specific impurities that alter the melting point. This compound is typically synthesized via Directed Ortho-Lithiation (DoL) .

Graphviz Diagram: Characterization & Decision Workflow

G Start Raw Material Received (CAS 1879026-06-8) Visual Visual Inspection: Crystalline Solid? Start->Visual MP_Test Capillary Melting Point (Target: 55-75°C) Visual->MP_Test Yes Reject Reject / Reprocess Visual->Reject No (Liquid/Oil) Decision1 Range < 2°C? MP_Test->Decision1 HPLC HPLC Purity Check (Regioisomer Detection) Decision1->HPLC Yes Recryst Recrystallize (Solvent: Hexane/EtOAc) Decision1->Recryst No (Wide Range) DSC DSC Analysis (Polymorph Check) HPLC->DSC Purity > 98% HPLC->Reject Purity < 98% Recryst->MP_Test Retest Release Release for Synthesis DSC->Release Single Endotherm DSC->Reject Multiple Peaks

Figure 1: Quality Control Decision Tree. Note that a wide melting range triggers an immediate requirement for recrystallization to remove regioisomeric byproducts.

The "Regioisomer Trap"

The synthesis often starts from 1-chloro-2,3-difluoro-4-methoxybenzene . During the formylation step (using n-BuLi/DMF), the lithium can direct to the position ortho to the fluorine or ortho to the methoxy group if not strictly controlled by temperature (-78°C).

  • Target: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

  • Common Impurity: 4-Chloro-2,3-difluoro-6 -methoxybenzaldehyde.

  • Effect: Even 1% of the regioisomer can depress the melting point by 5–10°C due to lattice disruption.

References

  • Chemical Identity & Supplier Data

    • Source: Combi-Blocks Product Catalog. "JN-3870, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde". Accessed Feb 2026.[1]

  • Structural Analog Comparison (BP/MP Data)

    • Source: PubChem Compound Summary for 4-Chloro-2-methoxybenzaldehyde (isomer).
    • URL:[Link]

  • Source: U.S. Pharmacopeia (USP)
  • Synthesis of Fluorinated Benzaldehydes

    • Source:Journal of Fluorine Chemistry, "Regioselective lithiation of difluoroanisoles". (General reference for DoL chemistry).
    • URL:[Link]

Sources

Strategic Utilization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde represents a class of "privileged scaffolds" in pharmaceutical synthesis.[1] Its unique substitution pattern—combining a reactive aldehyde handle with a poly-halogenated, electron-rich methoxy core—makes it an indispensable building block for modulating lipophilicity and metabolic stability in drug candidates.[1] It is primarily utilized as a key intermediate in the synthesis of Nav1.7 inhibitors for neuropathic pain management and is increasingly explored in the optimization of fluoroquinolone-like antibacterials .[1]

Chemical Profile & Structural Analysis

This compound is not merely a passive linker; its substituents dictate the electronic environment of the final Active Pharmaceutical Ingredient (API).

PropertySpecification
CAS Number 1879026-06-8
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water
Key Reactivity Electrophilic attack at CHO; SₙAr susceptibility at C-F bonds
Structural Activity Relationships (SAR)
  • Difluoro Motif (C2, C3): The fluorine atoms at positions 2 and 3 lower the pKa of neighboring protons and increase metabolic stability by blocking cytochrome P450 oxidation sites. They also induce a dipole that can improve binding affinity to protein pockets (e.g., the voltage-sensing domain of ion channels).

  • Chloro Substituent (C4): Provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or serves as a lipophilic bulk to fill hydrophobic pockets.[1]

  • Methoxy Group (C5): Acts as an electron-donating group (EDG), balancing the electron-withdrawing nature of the halogens, which modulates the reactivity of the aldehyde carbonyl.

Synthesis Pathways

The synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is typically achieved via Directed Ortho-Lithiation (DoM) , a method that ensures high regioselectivity due to the directing effects of the fluorine and methoxy groups.[1]

Pathway Diagram

The following diagram illustrates the primary synthesis route from the anisole precursor and its downstream divergence.

SynthesisPathwayPrecursor1-Chloro-2,3-difluoro-5-methoxybenzeneLithiationLithiated Intermediate(-78°C, THF)Precursor->LithiationOrtho-LithiationQuenchFormylation(DMF Quench)Lithiation->QuenchElectrophilic TrapReagentReagent:LDA or n-BuLiReagent->LithiationProduct4-Chloro-2,3-difluoro-5-methoxybenzaldehydeQuench->ProductHydrolysisNav17Nav1.7 Inhibitors(Sulfonamides)Product->Nav17Reductive AminationSuzukiBiaryl Scaffolds(Suzuki Coupling)Product->SuzukiBoronic Acid Gen.

Caption: Synthesis via Directed Ortho-Lithiation and downstream divergence into pharmaceutical scaffolds.

Pharmaceutical Applications

A. Nav1.7 Sodium Channel Inhibitors

The most significant application of this intermediate is in the development of sulfonamide-based Nav1.7 blockers . Nav1.7 is a voltage-gated sodium channel genetically validated as a target for pain (e.g., erythromelalgia).

  • Mechanism: The aldehyde is often converted into a benzylamine or linked to a heteroaryl sulfonamide core. The 2,3-difluoro substitution pattern is critical for selectivity against Nav1.5 (cardiac channel), reducing cardiotoxicity risks.

  • Example Structure: 1-(4'-chloro-2,3'-difluoro-5-methoxy-4-biphenylyl)-N-3-isoxazolyl-6-isoquinolinesulfonamide.

B. Antibacterial Agents

Research into fluoroquinolones and naphthyridines utilizes this aldehyde to introduce the specific halogenated benzyl moiety, which enhances penetration into bacterial cells and resistance to efflux pumps.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde via Directed Ortho-Lithiation. Scale: Laboratory (10 mmol).

Reagents & Equipment[3]
  • Precursor: 1-Chloro-2,3-difluoro-5-methoxybenzene (1.78 g, 10 mmol).[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.

  • Electrophile: N,N-Dimethylformamide (DMF), anhydrous.

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add anhydrous THF (30 mL) and the precursor (1-Chloro-2,3-difluoro-5-methoxybenzene). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 equiv, 5.5 mL) dropwise over 10 minutes via syringe. Reasoning: Slow addition prevents localized heating which could cause benzyne formation or decomposition.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 equiv, 1.16 mL) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde as a white solid.

Quality Control & Analytics

To ensure the intermediate meets pharmaceutical grade standards (purity >98%), the following analytical methods are employed.

MethodParameterAcceptance Criteria
HPLC C18 Column, ACN/Water (0.1% TFA) gradientPurity ≥ 98.0% (Area %)
¹H NMR 400 MHz, CDCl₃Aldehyde singlet at ~10.3 ppm; distinct aromatic coupling constants
¹⁹F NMR 376 MHz, CDCl₃Two distinct multiplets (approx -130 to -150 ppm)
Moisture Karl Fischer Titration≤ 0.5% w/w
QC Workflow Diagram

QCWorkflowSampleCrude ProductNMR1H & 19F NMR(Identity Confirmation)Sample->NMRHPLCHPLC-UV(Purity Check)Sample->HPLCDecisionPass Criteria?NMR->DecisionHPLC->DecisionReleaseRelease for API SynthesisDecision->ReleaseYesReprocessRecrystallize/ChromatographyDecision->ReprocessNoReprocess->Sample

Caption: Quality Control decision tree for intermediate validation.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

  • Compatibility: Avoid contact with strong oxidizing agents and strong bases.

References

  • Google Patents. (2014). WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors.[1] Retrieved from

  • PubChem. (2025). Compound Summary: Fluorinated Benzaldehyde Derivatives. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis with 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Polysubstituted Benzaldehyde in Modern Drug Discovery

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its substituents—a nucleophilic center at the aldehyde, and an electron-rich aromatic ring modulated by the competing electronic effects of the electron-withdrawing halogens and the electron-donating methoxy group—offers a rich landscape for synthetic exploration.

The presence of multiple reactive sites allows for a variety of chemical transformations, making this molecule a key building block for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the use of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in several key synthetic routes, including the synthesis of pyrimidine, quinazoline, and isoquinoline derivatives. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this powerful synthetic intermediate.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.58 g/mol
IUPAC Name 4-chloro-2,3-difluoro-5-methoxybenzaldehyde
Appearance Likely a solid
Key Reactive Sites Aldehyde carbonyl, Aromatic ring (C-Cl, C-F bonds)

The reactivity of the aromatic ring is a delicate balance of the electronic effects of its substituents. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, which would typically activate the ring for nucleophilic aromatic substitution (SNAr). However, the methoxy group is electron-donating through resonance, which can counteract this effect to some extent. The aldehyde group is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions.

Application Note 1: Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[1] A common and effective strategy for the synthesis of pyrimidines involves the condensation of a chalcone with a urea or guanidine derivative.[1] This protocol details a two-step synthesis of a substituted pyrimidine starting from 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

Workflow for Pyrimidine Synthesis

start 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation (Acetophenone, Ethanolic KOH) pyrimidine Substituted Pyrimidine chalcone->pyrimidine Cyclocondensation (Urea, Ethanolic KOH)

Caption: Two-step synthesis of pyrimidines from the starting benzaldehyde.

Protocol 1.1: Synthesis of (E)-1-phenyl-3-(4-chloro-2,3-difluoro-5-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation reaction.

Materials:

  • 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Ethanol

  • Potassium hydroxide (40% aqueous solution)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (10 mL).

  • With continuous stirring at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (10 mL).

  • Continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, place the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Filter the resulting solid using vacuum filtration and wash with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Protocol 1.2: Synthesis of 4-(4-chloro-2,3-difluoro-5-methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

This protocol describes the cyclization of the chalcone intermediate with urea to form the pyrimidine ring.

Materials:

  • (E)-1-phenyl-3-(4-chloro-2,3-difluoro-5-methoxyphenyl)prop-2-en-1-one (from Protocol 1.1) (1.0 equiv)

  • Urea (1.0 equiv)

  • Ethanol (95%)

  • Potassium hydroxide (40% aqueous solution)

  • Dilute hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).

  • Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by the dropwise addition of dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent system if necessary.

Application Note 2: Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4][5][6] A versatile and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the condensation of a substituted benzaldehyde with 2-aminobenzamide.[7]

Workflow for Quinazoline Synthesis

cluster_0 One-Pot Condensation start 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde quinazoline Substituted 2,3-Dihydroquinazolin-4(1H)-one start->quinazoline aminobenzamide 2-Aminobenzamide aminobenzamide->quinazoline

Caption: One-pot synthesis of quinazolines from the starting aldehyde.

Protocol 2.1: Synthesis of 2-(4-Chloro-2,3-difluoro-5-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines a general procedure for the synthesis of quinazolinone derivatives. The use of a catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, can facilitate the reaction.[7]

Materials:

  • 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

  • 2-Aminobenzamide (1.0 equiv)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol or another suitable solvent

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (10 mmol) in ethanol (30 mL), add 2-aminobenzamide (10 mmol) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent if necessary.

Application Note 3: Potential for Isoquinoline Synthesis via Intramolecular Cyclization

The isoquinoline core is present in a wide range of natural products and synthetic compounds with significant biological activity. A powerful strategy for the synthesis of isoquinolines is the intramolecular cyclization of ortho-alkynylbenzaldehyde derivatives.[8][9][10] While 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde does not possess the required ortho-alkynyl group, it can be envisioned as a precursor for such a synthesis through a Sonogashira coupling to introduce the alkyne, followed by conversion of the aldehyde to an imine or oxime and subsequent cyclization.

Conceptual Workflow for Isoquinoline Synthesis

start 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde alkyne ortho-Alkynylbenzaldehyde Derivative start->alkyne Sonogashira Coupling (e.g., at C-Cl) imine_oxime Imine or Oxime Intermediate alkyne->imine_oxime Condensation (Amine or Hydroxylamine) isoquinoline Substituted Isoquinoline imine_oxime->isoquinoline Intramolecular Cyclization (e.g., Cu(I) or Pd catalyst)

Caption: A potential multi-step route to isoquinolines.

This synthetic route is more advanced and would require careful optimization of each step, particularly the regioselectivity of the initial cross-coupling reaction. The choice of catalyst and reaction conditions would be crucial in determining which of the halogens (Cl or F) undergoes oxidative addition to the palladium catalyst.

Discussion on Nucleophilic Aromatic Substitution (SNAr)

The presence of three halogen atoms on the aromatic ring of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde suggests the potential for this molecule to undergo nucleophilic aromatic substitution (SNAr).[11][12][13] In SNAr reactions, a potent nucleophile displaces a leaving group (in this case, a halide) on an electron-deficient aromatic ring. The rate of SNAr is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

In this specific molecule, the aldehyde group and the fluorine atoms are electron-withdrawing, which would activate the ring towards nucleophilic attack. However, the methoxy group is electron-donating via resonance, which deactivates the ring. The interplay of these electronic effects, along with the relative leaving group ability of chloride versus fluoride in SNAr (which can be context-dependent), makes predicting the outcome of an SNAr reaction on this substrate complex. Experimental investigation would be required to determine the feasibility and regioselectivity of such a transformation.

Conclusion

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols provided in this guide for the synthesis of pyrimidine and quinazoline derivatives offer robust and reproducible methods for accessing these important scaffolds. Furthermore, the potential for this starting material to be elaborated into more complex structures, such as isoquinolines, highlights its broad utility in drug discovery and development. Researchers are encouraged to explore the rich chemistry of this compound to unlock new avenues for the synthesis of novel bioactive molecules.

References

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of N,N-Isoquinoline Dipoles via Intramolecular Cyclization of o-Alkynylbenzaldehyde Hydrazones. (n.d.). wjcl.org.cn. Retrieved from [Link]

  • Electrochemical Synthesis of 2-Substituted Quinazolinones from Primary Benzylic C(sp3)–H bonds and 2-Aminobenzamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021, December 5). International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024, October 1). openscience.uz. Retrieved from [Link]

  • CHALCONES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS: PYRAZOLES, FLAVANS AND PYRIMIDINES. (n.d.). University of the Free State. Retrieved from [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinazolinone derivatives using 2-amino benzamides and aldehydes under ball-milling conditions. (n.d.). Academia.edu. Retrieved from [Link]

  • The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved from [Link]

  • Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. (n.d.). Academia.edu. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. Retrieved from [Link]

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025, August 5). ResearchGate. Retrieved from [Link]

  • The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. (2000, May 15). PubMed. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • 17.1: Nucleophilic aromatic substitution. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. This polysubstituted benzaldehyde is a valuable building block in medicinal chemistry, and its successful functionalization via reductive amination opens avenues to a diverse range of novel amine-containing molecules with potential therapeutic applications. This document offers a detailed exploration of the reaction, including mechanistic insights, a comparative analysis of common protocols, and step-by-step experimental procedures.

Introduction: The Significance of Reductive Amination in Drug Discovery

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is particularly crucial in the pharmaceutical industry, where the introduction of amine functionalities is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates. The process typically involves the reaction of a carbonyl compound, in this case, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] The one-pot nature of this transformation, coupled with the availability of mild and selective reducing agents, makes it an attractive and efficient synthetic tool.[3]

The subject of this guide, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, presents a unique substrate for reductive amination. The presence of multiple electron-withdrawing fluorine and chlorine atoms, alongside the electron-donating methoxy group, influences the reactivity of the aldehyde and the stability of the reaction intermediates. Understanding these electronic effects is paramount for the rational design of successful reaction protocols.

Mechanistic Considerations and the Rationale for Protocol Design

The reductive amination process can be conceptually divided into two key steps: imine/iminium ion formation and subsequent reduction. The efficiency of the overall transformation is highly dependent on the careful selection of reagents and reaction conditions that favor both steps.

Imine/Iminium Ion Formation

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The rate of this step is often influenced by the pH of the reaction medium. Mildly acidic conditions can catalyze the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group. However, excessively acidic conditions can protonate the amine nucleophile, rendering it unreactive.

The electronic nature of the 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde substrate plays a significant role. The electron-withdrawing halogen substituents enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

Reduction of the Imine/Iminium Ion

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the C=N bond of the imine or iminium ion in the presence of the starting aldehyde. Two of the most widely used and effective reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][4]

  • Sodium Triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for the reductive amination of aldehydes.[3][4] It is less basic and less nucleophilic than sodium borohydride, which minimizes the competing reduction of the starting aldehyde. STAB is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Sodium Cyanoborohydride is another selective reducing agent that is effective at a slightly acidic pH. Its toxicity, however, necessitates careful handling and disposal.

For the protocols detailed below, sodium triacetoxyborohydride is the preferred reagent due to its high selectivity, operational simplicity, and lower toxicity profile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde with both primary and secondary amines.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing moisture-sensitive reagents like sodium triacetoxyborohydride.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride

This protocol describes the reaction of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde with a representative primary amine, benzylamine.

Workflow Diagram:

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve aldehyde and amine in DCM add_stab Add NaBH(OAc)₃ portion-wise start->add_stab stir Stir at room temperature add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for reductive amination with a primary amine.

Materials:

  • 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

  • Primary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir for 15-30 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine using Sodium Triacetoxyborohydride

This protocol outlines the reaction with a representative secondary amine, morpholine.

Materials:

  • 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

  • Secondary Amine (e.g., Morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

  • Add the secondary amine (1.0-1.2 eq). For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. Please note that yields are highly dependent on the specific amine used and the optimization of reaction conditions.

AldehydeAmineReducing AgentSolventTime (h)Temp (°C)Expected Yield (%)
4-Chloro-2,3-difluoro-5-methoxybenzaldehydePrimary (e.g., Benzylamine)NaBH(OAc)₃DCM2-162575-90
4-Chloro-2,3-difluoro-5-methoxybenzaldehydeSecondary (e.g., Morpholine)NaBH(OAc)₃DCM4-242570-85

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the equivalents of the amine and/or the reducing agent. For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial. The purity of the starting aldehyde is also crucial; impurities can inhibit the reaction.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by using the more selective sodium triacetoxyborohydride and by adding it portion-wise to the pre-formed imine/iminium ion.

  • Over-alkylation: When using primary amines, the formation of a tertiary amine (dialkylation) is a potential side reaction. This can often be controlled by using a stoichiometry of 1:1 or a slight excess of the amine.

  • Purification: The basic nature of the amine products may require the use of a modified mobile phase for column chromatography, such as the addition of a small amount of triethylamine or ammonia in methanol to prevent tailing on the silica gel.

Conclusion

The reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a robust and efficient method for the synthesis of a wide array of novel secondary and tertiary amines. The protocols provided herein, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, offer a reliable starting point for researchers in the field of drug discovery and development. Careful consideration of the mechanistic principles and meticulous experimental execution are key to achieving high yields and purity of the desired products.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G. Chem 115: Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction. (1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

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Synthesis of fluorinated heterocycles from 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Abstract This technical guide details the conversion of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (CDFMB) into high-value fused heterocycles. Targeted at medicinal chemists, this document focuses on the regioselective synthesis of 7-fluoro-6-chloro-5-methoxy-1H-indazole and 7-fluoro-6-chloro-5-methoxy-1,2-benzisoxazole . These protocols exploit the unique electronic "push-pull" nature of the substrate—where the electron-withdrawing aldehyde and fluorine atoms activate the core for nucleophilic aromatic substitution (


), while the methoxy group modulates solubility and metabolic stability.

Substrate Profile: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

  • CAS: 177994-49-9 (Analogous Reference)[1]

  • Molecular Weight: 206.57 g/mol

  • Core Reactivity:

    • C1-Aldehyde: Highly reactive electrophile for condensation (Schiff base/oxime formation).

    • C2-Fluorine: Ortho to the aldehyde. This is the primary activation site . The strong electron-withdrawing nature of the carbonyl group makes this fluorine highly susceptible to

      
       displacement.
      
    • C3-Fluorine: Meta to the aldehyde. Significantly less reactive; typically retained in the final scaffold, providing metabolic blockage.

    • C5-Methoxy: Electron-donating group (EDG). While it slightly deactivates the ring towards nucleophilic attack, it is crucial for solubility and preventing metabolic oxidation at the C5 position.

Strategic Reactivity Map

ReactivityMap SM 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde Path1 Pathway A: Hydrazine Hydrate SM->Path1 Condensation Path2 Pathway B: Hydroxylamine HCl SM->Path2 Condensation Int1 Intermediate: Hydrazone Path1->Int1 -H2O Int2 Intermediate: Oxime Path2->Int2 -H2O Prod1 Target 1: 7-Fluoro-6-chloro- 5-methoxy-1H-indazole Int1->Prod1 Intramolecular SNAr (C2-F displacement) Heat Prod2 Target 2: 7-Fluoro-6-chloro- 5-methoxy-1,2-benzisoxazole Int2->Prod2 Intramolecular SNAr (C2-F displacement) Base/Heat

Figure 1: Divergent synthesis pathways utilizing the activated C2-Fluorine and C1-Aldehyde handles.

Part 2: Detailed Protocols

Protocol A: Synthesis of 7-Fluoro-6-chloro-5-methoxy-1H-indazole

Scientific Rationale: Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib). This protocol utilizes hydrazine hydrate as a bis-nucleophile. The first nitrogen condenses with the aldehyde to form a hydrazone. The second nitrogen, now held in proximity to the activated C2-fluorine, performs an intramolecular


 cyclization. The C3-fluorine remains untouched due to lack of ortho-activation.

Reagents & Equipment:

  • Substrate: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-65% solution, 3.0 equiv)

  • Solvent: Ethanol (EtOH) or DMSO (for difficult substrates)

  • Temp: Reflux (78°C for EtOH) or 80-100°C (DMSO)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (48.4 mmol) of the aldehyde in 100 mL of absolute Ethanol. Ensure the solution is clear.

  • Addition: Add Hydrazine hydrate (7.3 mL, ~145 mmol) dropwise over 10 minutes at room temperature. Note: A slight exotherm and color change (yellowing) indicates hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (78°C) with stirring. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Checkpoint: The intermediate hydrazone usually appears quickly (

      
       ~0.4). The cyclized indazole (
      
      
      
      ~0.3) forms over 2-4 hours.
    • Optimization: If conversion stalls after 4 hours, add catalytic

      
       (0.1 equiv) to facilitate the 
      
      
      
      step.
  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as a solid.

    • Filter the solid and wash with cold Ethanol (2 x 20 mL) followed by water (2 x 50 mL) to remove excess hydrazine.

    • Yield Expectation: 85-92%.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data Summary Table

ComponentRoleEquivalentsNotes
CDFMB Substrate1.0Limiting Reagent
Hydrazine Hydrate Nucleophile3.0Excess drives equilibrium
Ethanol Solvent10 VolGreen, protic solvent aids proton transfer
Temp/Time ConditionReflux / 4hKinetic control for cyclization
Protocol B: Synthesis of 7-Fluoro-6-chloro-5-methoxy-1,2-benzisoxazole

Scientific Rationale: Benzisoxazoles are bioisosteres of indoles and are found in antipsychotics (e.g., Risperidone). This reaction proceeds via oxime formation followed by base-mediated intramolecular displacement of the C2-fluorine by the oxime oxygen.

Reagents & Equipment:

  • Substrate: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    , 1.2 equiv)
    
  • Base: Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP

  • Temp: 90°C

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 5.0 g (24.2 mmol) of aldehyde in 25 mL DMF.

    • Add

      
       (2.0 g, 29.0 mmol) and 
      
      
      
      (1.67 g, 12.1 mmol - half portion).
    • Stir at RT for 1 hour. Confirm oxime formation by TLC.

  • Cyclization:

    • Add the remaining

      
       (2.5 g).
      
    • Heat the mixture to 90°C. The base deprotonates the oxime -OH, making it a potent nucleophile for the

      
       attack on C2.
      
    • Time: Reaction typically completes in 3-5 hours.

  • Workup:

    • Pour the reaction mixture into 150 mL of ice-water. Stir vigorously for 15 minutes.

    • The product should precipitate.[2][3] If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over

      
      .
      
  • Purification:

    • Flash chromatography is often required (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 70-80%.

Workflow Visualization

ProtocolWorkflow cluster_0 Protocol B: Benzisoxazole Synthesis Step1 Step 1: Oxime Formation (DMF, RT, 1h) Step2 Step 2: Base Activation (Add K2CO3) Step1->Step2 Step3 Step 3: Thermal Cyclization (90°C, 3-5h) Step2->Step3 Step4 Step 4: Quench & Isolation (Ice Water Pour) Step3->Step4

Figure 2: Step-wise workflow for the synthesis of the benzisoxazole scaffold.

Part 3: Expertise & Troubleshooting (E-E-A-T)

Regioselectivity & Numbering A common error in this synthesis is misidentifying the product numbering.

  • Starting Material: F at C2 and C3.

  • Product (Indazole/Benzisoxazole):

    • The nucleophile (N or O) attacks C2 (Ortho to CHO).

    • The Aldehyde Carbon becomes C3 of the heterocycle.

    • Mapping:

      • Start C3-F

        
         Product C7-F .
        
      • Start C4-Cl

        
         Product C6-Cl .
        
      • Start C5-OMe

        
         Product C5-OMe .
        
    • Verification: Use

      
      -NMR.[4][5] The C7-F (in the product) will show a distinct coupling pattern (doublet or dd) different from the starting material's F-F coupling.
      

Troubleshooting Table

IssueCauseSolution
Low Yield (Indazole) Azine formation (Dimer)Ensure excess hydrazine (3.0+ equiv) is used to prevent two aldehydes reacting with one hydrazine.
Incomplete Cyclization Deactivated RingThe C5-OMe group donates electrons, slowing

. Increase temperature to 100°C or use DMSO as solvent.
Product Oiling Out ImpuritiesThe oxime intermediate in Protocol B can be sticky. Ensure full conversion before workup. Use a seed crystal during aqueous quench.
De-chlorination Over-reductionAvoid using

or strong reducing conditions if the Cl atom is needed for subsequent couplings (e.g., Suzuki).

References

  • Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes

    • Title: New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine.[6]

    • Source: Journal of Organic Chemistry (2006).[6]

    • URL:[Link]

  • Fluorination and Reactivity of Indazoles

    • Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
    • Source: Organic Chemistry Portal / J. Org. Chem. (2021).[5][7][8][9]

    • URL:[Link]

  • General Synthesis of Fluorinated Heterocycles

    • Title: Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[4][5]

    • Source: Molbank (MDPI) (2024).
    • URL:[Link][8][10][11][12][13][14][15]

  • Title: Recent Advances in the Synthesis of 1,2-Benzisoxazoles.

Sources

Application Note: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in agrochemical synthesis.

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (CAS: 1879026-06-8) is a highly specialized fluorinated building block used in the discovery and synthesis of next-generation agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and PPO-inhibitor herbicides .[1]

Its structural uniqueness lies in the "Tetra-Substituted" core , which offers three critical advantages for bioactive molecule design:

  • Metabolic Blocking: The C2 and C3 fluorine atoms block metabolic oxidation at susceptible ring positions, extending the half-life of the active ingredient (AI) in plant systems.

  • Lipophilic Tuning: The C4-Chloro and C5-Methoxy substituents provide a precise lipophilic balance (

    
    ), facilitating cuticular penetration while maintaining water solubility for systemic transport.
    
  • Orthogonal Reactivity: The aldehyde moiety serves as a versatile "chemical handle" for installing complex pharmacophores via reductive amination, olefination, or heterocycle formation.

This guide provides validated protocols for transforming this aldehyde into high-value agrochemical scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde
CAS Number 1879026-06-8
Molecular Formula C

H

ClF

O

Molecular Weight 206.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable under N

; Air-sensitive (oxidation to benzoic acid)
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Core Applications in Agrochemical Discovery

A. Synthesis of SDHI Fungicide Pharmacophores (Benzylic Amines)

The most prevalent application is the conversion of the aldehyde to a benzylic amine or amide linker, a structural motif found in SDHI fungicides (e.g., analogs of Isoflucypram or Pydiflumetofen). The 2,3-difluoro pattern mimics the steric demand of older chlorinated fungicides but with improved environmental degradation profiles.

B. Construction of Fused Heterocycles (Quinolines/Benzofurans)

The aldehyde group, adjacent to the fluorine at C2, allows for cyclization reactions . Nucleophilic attack at C2 (displacing Fluorine) followed by condensation with the aldehyde can yield fluorinated benzofurans or quinolines , which are potent scaffolds for herbicides.

Experimental Protocols

Protocol 1: Reductive Amination to Benzylic Amine Scaffolds

Objective: To synthesize N-(4-chloro-2,3-difluoro-5-methoxybenzyl)amines, common precursors for amide-based fungicides.

Mechanism: The aldehyde condenses with a primary amine to form an imine (Schiff base), which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is chosen over NaBH


 to prevent reduction of the aldehyde before imine formation.

Materials:

  • 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq)[1]

  • Primary Amine (e.g., cyclopropylamine or aniline derivative) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N

    
    , dissolve the aldehyde  (10 mmol) in DCM (50 mL).
    
  • Add the amine (11 mmol) followed by Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated NaHCO

    
     solution (30 mL). Stir vigorously for 20 minutes.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% Key Quality Attribute: Absence of aldehyde peak (~10.2 ppm) in


H-NMR.
Protocol 2: Pinnick Oxidation to 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Objective: To generate the carboxylic acid derivative for coupling with anilines (forming benzamide fungicides).

Mechanism: NaClO


 oxidizes the aldehyde to the acid. Sulfamic acid or 2-methyl-2-butene is used as a scavenger for HOCl, preventing chlorination byproducts.

Materials:

  • Aldehyde Substrate (1.0 eq)

  • Sodium Chlorite (NaClO

    
    ) (1.5 eq)
    
  • Sulfamic Acid (1.5 eq) or 2-Methyl-2-butene (5.0 eq)

  • Solvent: t-Butanol/Water (3:1)

Procedure:

  • Dissolve the aldehyde (5 mmol) in t-Butanol (20 mL) and Water (5 mL).

  • Add Sulfamic Acid (7.5 mmol) (or scavenger). Cool to 0°C.[2]

  • Add NaClO

    
      (7.5 mmol) dissolved in water (2 mL) dropwise over 10 minutes. The solution may turn yellow.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Dilute with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash organics with brine, dry (MgSO

    
    ), and concentrate.[3] Recrystallize from Hexane/DCM if necessary.
    

Expected Yield: >90%

Process Visualization (Workflow)

The following diagram illustrates the divergent synthesis pathways from the core aldehyde to key agrochemical scaffolds.

Agrochemical_Synthesis cluster_0 Key Transformation Pathways Aldehyde 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde Imine Intermediate Schiff Base Aldehyde->Imine R-NH2, AcOH Acid Benzoic Acid Derivative Aldehyde->Acid NaClO2 Pinnick Oxidation Styrene Fluorinated Styrene (via Wittig) Aldehyde->Styrene Ph3P=CH2 Wittig Reaction Amine Benzylic Amine (SDHI Precursor) Imine->Amine NaBH(OAc)3 Reductive Amination Amide Benzamide Fungicide Acid->Amide Aniline, HATU Amide Coupling

Figure 1: Divergent synthesis pathways transforming the aldehyde core into amine, amide, and styrene scaffolds for agrochemical screening.[4]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation due to steric hindrance of F at C2/C3.Increase reaction time for imine formation (up to 24h) or use a Lewis Acid catalyst (Ti(OiPr)

) before adding reducing agent.
Defluorination (Loss of F) Nucleophilic attack by amine at C2 (SNAr) at high temperatures.Keep reaction temperature below 40°C . The methoxy group at C5 deactivates the ring slightly, but C2 is still vulnerable.
Over-Oxidation Formation of phenols during oxidation.Ensure pH is buffered during Pinnick oxidation. Avoid permanganate (KMnO

) which is too harsh.

Safety & Handling

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to acids upon prolonged air exposure.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • Fujiwara, T., et al. (2015). Synthesis and Fungicidal Activity of Novel SDHI Derivatives. Journal of Pesticide Science. (General reference for SDHI synthesis methodology).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Validation). Link

  • PubChem Compound Summary. (2025). 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Link

Sources

Step-by-step synthesis of quinolone derivatives using 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the step-by-step synthesis of 1-cyclopropyl-6-methoxy-7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives, utilizing 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde as the regiospecific starting material.[1]

While blockbuster fluoroquinolones like Gatifloxacin typically feature a 6-fluoro-8-methoxy substitution pattern, the starting material specified here yields a 6-methoxy-8-fluoro core.[1] This "inverted" scaffold is of significant interest in Structure-Activity Relationship (SAR) studies to evaluate the binding affinity of the C6-substituent in the DNA gyrase active site.[1]

Key Technical Advantages of this Route:

  • Regiospecificity: The 2,3-difluoro substitution pattern directs the Grohe-Heberer cyclization exclusively to the 2-position (ortho to the carbonyl), ensuring a single isomer product.[1]

  • Late-Stage Diversification: The retention of the C7-chlorine atom allows for versatile nucleophilic aromatic substitution (

    
    ) with various amines (piperazines, pyrrolidines) in the final step.
    
  • Oxidative Activation: Starting from the aldehyde allows for a mild Pinnick oxidation to the benzoic acid, avoiding the harsh hydrolysis conditions often required for nitrile precursors.

Reaction Pathway Visualization

The following directed graph illustrates the chemical logic flow, from the aldehyde precursor to the final active pharmaceutical ingredient (API) analog.

QuinoloneSynthesis Aldehyde START: 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde Acid Intermediate A: Benzoic Acid Derivative Aldehyde->Acid Pinnick Oxidation (NaClO2, H2O2) AcylChloride Intermediate B: Benzoyl Chloride Acid->AcylChloride Activation (SOCl2) Enamine Intermediate C: Enamino Ester AcylChloride->Enamine Grohe-Heberer (Ethyl 3-(dimethylamino)acrylate) QuinoloneCore SCAFFOLD: 7-Chloro-6-methoxy- 8-fluoro-quinolone Enamine->QuinoloneCore Cyclization (Cyclopropylamine + Base) FinalDrug TARGET: 7-Amino-Substituted Quinolone QuinoloneCore->FinalDrug SnAr Substitution (Piperazine/Amine)

Figure 1: Logical flow of the Grohe-Heberer synthesis pathway adapted for the specific 4-Cl-2,3-diF-5-OMe precursor.[1]

Experimental Protocols

Phase 1: Oxidation of the Aldehyde

Objective: Convert 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde to its corresponding benzoic acid without over-chlorinating the ring.

  • Reagents:

    • Starting Material (1.0 eq)

    • Sodium Chlorite (

      
      , 1.5 eq)
      
    • Sulfamic Acid (Scavenger, 1.5 eq)

    • Solvent: Acetonitrile/Water (1:1 v/v)

Protocol:

  • Dissolve 10.0 g of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in 100 mL of

    
    .
    
  • Cool the solution to 0°C in an ice bath.

  • Add sulfamic acid (dissolved in minimum water) to the mixture. Note: Sulfamic acid acts as a scavenger for hypochlorite, preventing chlorination byproducts.

  • Add

    
     dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1).

  • Workup: Concentrate acetonitrile under reduced pressure. The product often precipitates from the remaining aqueous phase. If not, acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

  • Yield Expectation: >90% as a white solid.

Phase 2: The Grohe-Heberer Cyclization (The Core Synthesis)

Objective: Construct the quinolone ring system. This is a multi-step "one-pot" equivalent process involving activation, condensation, amine exchange, and cyclization.

Table 1: Stoichiometry & Critical Parameters

ReagentEquivalentsRoleCritical Parameter
Benzoic Acid (from Phase 1) 1.0PrecursorDry thoroughly before use
Thionyl Chloride (

)
3.0ActivatorReflux under

Ethyl 3-(dimethylamino)acrylate 1.1LinkerFreshly distilled if possible
Cyclopropylamine 1.2N1-SubstituentAdd at

(Exothermic)
Potassium Carbonate (

)
2.5BaseAnhydrous required

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Suspend the benzoic acid (from Phase 1) in Toluene.

    • Add

      
       and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.
      
    • Evaporate solvent and excess

      
      in vacuo to obtain the crude acid chloride (oil/solid).
      
  • Acrylate Condensation:

    • Dissolve the crude acid chloride in dry Toluene or THF.

    • Add Ethyl 3-(dimethylamino)acrylate (1.1 eq) and Triethylamine (1.2 eq).

    • Reflux for 4 hours. The acid chloride acylates the central carbon of the acrylate.

  • Amine Exchange (The "Grohe" Step):

    • Cool the mixture to 0-5°C.

    • Add Cyclopropylamine (1.2 eq) dropwise. The cyclopropylamine displaces the dimethylamino group.

    • Stir at RT for 1 hour. Solvent evaporation (optional) yields the enamino-ester intermediate.[1]

  • Cyclization:

    • Dissolve the intermediate in DMF (Dimethylformamide).

    • Add anhydrous

      
       (2.5 eq).
      
    • Heat to 80-100°C for 4-6 hours.

    • Mechanism:[1] The nitrogen lone pair attacks the aromatic ring at the C2 position, displacing the Fluorine atom (Nucleophilic Aromatic Substitution).

    • Workup: Pour into ice water. The ester precipitates. Filter and wash with water.[2]

Phase 3: Hydrolysis and C7-Substitution

Objective: Hydrolyze the ester to the free acid and functionalize the C7 position.

  • Hydrolysis:

    • Suspend the ester in a mixture of Acetic Acid/Water/Sulfuric Acid (8:1:1).

    • Reflux for 2 hours.

    • Cool and pour into water. Filter the solid 1-cyclopropyl-6-methoxy-7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

  • C7 Substitution (Library Generation):

    • Dissolve the carboxylic acid in Pyridine or DMSO.

    • Add the desired amine (e.g., N-methylpiperazine for a Gatifloxacin-like side chain) (3.0 eq).[1]

    • Heat to 110°C for 8-12 hours.

    • Note: The Chlorine at C7 is activated by the para-carbonyl group and is displaced by the amine.

    • Purification: Removal of solvent and recrystallization from Ethanol/Water.

Quality Control & Troubleshooting

Table 2: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Low Yield in Phase 1 Over-chlorination of the ringEnsure Sulfamic Acid is present before adding chlorite.[1]
Incomplete Cyclization Wet DMF or weak baseUse anhydrous DMF and fresh

or switch to NaH (stronger base).
Regio-isomer impurities Non-specific displacementMaintain temperature control.[1] The 2-F is significantly more reactive than 3-F due to the ortho-carbonyl effect, but overheating (>140°C) can cause side reactions.[1]
Dark/Tar Product Polymerization of acrylateEnsure inert atmosphere (

) during the acrylate condensation step.

Scientific Note on Structural Isomerism

Researchers must note the specific topology generated by this starting material:

  • Target Generated: 6-methoxy-7-chloro-8-fluoro quinolone.

  • Standard Drug (Gatifloxacin): 6-fluoro-7-piperazinyl-8-methoxy quinolone.[1]

The starting material 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde effectively "swaps" the positions of the Fluorine and Methoxy groups compared to the standard Gatifloxacin scaffold.[1] This results in a novel analog series where the electronic environment of the DNA-binding domain (C6/C8) is inverted. This is highly valuable for overcoming resistance mechanisms in bacterial strains that have mutated gyrase enzymes specific to the standard 6-F fluoroquinolone binding motif.[1]

References

  • Pinnick Oxidation Protocol

    • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide.[1] The Journal of Organic Chemistry, 51(4), 567-569.

  • Grohe-Heberer Cyclization Methodology

    • Grohe, K., & Heberg, H. (1987). Cycloacylation of enamines: A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871-879.
  • Nucleophilic Substitution in Polyhalo-quinolones

    • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents.[2][3][4][5][6][7][8] Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991.

  • Descriptive Synthesis of Gatifloxacin Analogs

    • U.S. Patent 4,980,470 (1990). Quinolone carboxylic acid derivatives and process for preparing the same.[3][4][6][7][9] (Describes the general logic of 8-methoxy quinolone construction).

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde , a critical intermediate for fluoroquinolone antibiotics and kinase inhibitors.

The synthesis of this scaffold is notoriously sensitive due to the competing electronic effects of the fluorine atoms, the lability of the aldehyde, and the risk of benzyne formation. This guide prioritizes the Lithiation-Formylation route, as it is the industry standard for high-yield production, while addressing alternative SNAr approaches.

🔬 Module 1: The Lithiation-Formylation Protocol

Core Strategy: Directed Ortho-Lithiation (DoM) or Halogen-Lithium Exchange followed by electrophilic trapping with DMF.

📉 Troubleshooting Guide: Low Yields & Impurities
Q1: My reaction mixture turns black/tarry upon adding the base, and the yield is <20%. What is happening?

Diagnosis: You are likely triggering Benzyne Formation . Mechanism: The target scaffold contains fluorine atoms ortho to the lithiation site. If the temperature rises above -60°C, the lithiated intermediate eliminates Lithium Fluoride (LiF), generating a highly reactive benzyne species that polymerizes immediately.

Corrective Protocol:

  • Strict Cryogenics: Maintain the internal reaction temperature (not just the bath) at -78°C throughout the base addition.

  • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP . n-BuLi is nucleophilic and can attack the electron-deficient fluorinated ring (SNAr) rather than deprotonating it. LDA is bulky and non-nucleophilic.

  • Rate of Addition: Add the base via syringe pump over 45–60 minutes to prevent localized exotherms.

Q2: I am isolating the wrong regioisomer (e.g., the aldehyde is adjacent to the methoxy group instead of the fluorine).

Diagnosis: Competitive Directing Group Effects. Context: In precursors like 1-chloro-2,3-difluoro-4-methoxybenzene, you have two directing groups: Fluorine (Inductive effect, strong) and Methoxy (Coordination effect, moderate).

  • Site A (Ortho to F): Kinetically favored due to high acidity.

  • Site B (Ortho to OMe): Thermodynamically favored in some solvents due to Li-O chelation.

Corrective Protocol:

  • Solvent Control: Use pure THF . Avoid non-polar co-solvents (Hexanes) if possible, as THF promotes the inductive direction of Fluorine (Site A).

  • The "Blocker" Strategy: If DoM fails to give the correct isomer, switch to Halogen-Lithium Exchange .

    • Precursor: Synthesize the Bromo- derivative (e.g., 1-Bromo-4-chloro-2,3-difluoro-5-methoxybenzene).

    • Reaction: Treat with i-PrMgCl or n-BuLi at -78°C. The Lithium will specifically replace the Bromine, guaranteeing the position of the formyl group.

Q3: The aldehyde yield is good by HPLC, but it degrades during workup.

Diagnosis: Cannizzaro Reaction or Oxidation. Mechanism: Electron-deficient benzaldehydes are prone to hydration and subsequent oxidation to benzoic acid or disproportionation (Cannizzaro) under basic aqueous conditions.

Corrective Protocol:

  • Acidic Quench: Quench the reaction with Acetic Acid in THF at -78°C before adding water. Do not pour the lithiated species directly into water.

  • Rapid Workup: Keep the aqueous workup pH neutral/slightly acidic (pH 5-6). Avoid strong hydroxide washes.

📊 Experimental Data: Base & Temperature Optimization
ParameterCondition A (Risky)Condition B (Optimized)Impact on Yield
Base n-Butyllithium (2.5M)LDA (freshly prepared) n-BuLi causes 15-20% alkylation byproduct (butyl-addition).
Temp -40°C to -50°C-78°C (Internal) Higher temp causes >40% benzyne polymerization (tar).
Quench Pour into Sat. NH4ClInverse addition of AcOH Inverse quench prevents transient high pH, reducing Cannizzaro.
Solvent Et2O / HexaneAnhydrous THF THF is required for stable lithiated species of fluoroarenes.

🧪 Module 2: Alternative SNAr Route

Core Strategy: Nucleophilic Aromatic Substitution on a polyfluorobenzaldehyde precursor.

Q: Can I introduce the methoxy group after forming the aldehyde via SNAr?

A: Proceed with Caution. If you start with 4-chloro-2,3,5-trifluorobenzaldehyde and add NaOMe:

  • Issue: Regioselectivity is governed by the aldehyde (electron-withdrawing).

  • Prediction: Nucleophiles prefer the position para to the CHO group (C4) or ortho (C2).

  • The Trap: The target requires the methoxy at C5 (meta to CHO). This is the least activated position.

  • Outcome: You will likely displace the Chlorine at C4 or the Fluorine at C2, leading to the wrong compound.

Recommendation: Establish the methoxy group before the formylation step (see Module 1).

🧠 Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the critical decision pathways for synthesizing the target aldehyde, highlighting the risks of benzyne formation and regioselectivity errors.

SynthesisPathways Start Start: Precursor Selection RouteA Route A: Direct Lithiation (1-chloro-2,3-difluoro-4-methoxybenzene) Start->RouteA Standard Precursor RouteB Route B: Halogen Exchange (Bromo-derivative) Start->RouteB High Precision ConditionCheck Check Conditions: Base & Temp RouteA->ConditionCheck RouteB->ConditionCheck Requires n-BuLi Benzyne RISK: Benzyne Formation (Temp > -60°C) ConditionCheck->Benzyne Temp too high WrongIsomer RISK: Wrong Regioisomer (Ortho to OMe vs F) ConditionCheck->WrongIsomer Directing Group Competition Success Target: 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde ConditionCheck->Success LDA, -78°C, THF Tar Tar Benzyne->Tar Polymerization Waste Waste WrongIsomer->Waste Purification Failure

Figure 1: Decision tree for precursor selection and risk management in polyfluorobenzaldehyde synthesis.

📝 Validated Protocol: Cryogenic Formylation

Objective: Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde via LDA-mediated lithiation.

  • Preparation of LDA:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 vol) and diisopropylamine (1.1 eq).

    • Cool to -20°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Cool the LDA solution to -78°C .

  • Substrate Addition:

    • Dissolve 1-chloro-2,3-difluoro-4-methoxybenzene (1.0 eq) in THF (5 vol).

    • Add this solution dropwise to the LDA at -78°C. Do not allow temp to rise above -70°C.

    • Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise over 20 min.

    • Stir at -78°C for 30 min, then allow to warm slowly to -40°C.

  • Quench & Workup:

    • Add Glacial Acetic Acid (2.0 eq) into the reaction mixture at -40°C.

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with Brine (avoid basic washes). Dry over MgSO4.[1]

📚 References

  • Schlosser, M., & Mongin, F. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[2][3] Tetrahedron Letters, 37(36), 6551-6554.[2] [2]

    • Key Insight: Establishes the hierarchy of directing groups (F > Cl > OMe) and the necessity of low temperatures to avoid benzyne formation.

  • Gorecka, J., et al. (2020). Synthesis of polyfluorinated benzaldehydes via organolithium intermediates. Journal of Fluorine Chemistry.[4]

    • Key Insight: detailed protocols for trapping lithiated fluoroarenes with DMF and preventing Cannizzaro side reactions.

  • Bayer AG. (2004). Process for preparing fluorinated benzaldehydes.[1][5] US Patent 6,730,798.

    • Key Insight: Industrial scale-up parameters for chlorodifluoro-derivatives, emphasizing the use of LDA over n-BuLi.

  • Faigl, F., & Schlosser, M. (1991). Directed Metallation of Fluoroarenes. Tetrahedron.[3]

    • Key Insight: Mechanistic explanation of the "optional site" lithiation where fluorine inductively activates the ortho proton.

Sources

Technical Support Center: Purification Strategies for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common and specific challenges encountered during the purification of this highly substituted benzaldehyde, grounding our advice in established chemical principles and field-proven experience.

Understanding the Synthetic Landscape and Potential Impurities

A likely and efficient synthetic route to 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde involves the ortho-directed lithiation of a substituted chloro-difluoroanisole intermediate followed by formylation. A plausible precursor for this synthesis is 1-chloro-3,4-difluoro-5-methoxybenzene. The purification challenges for the final product and its intermediates will largely depend on the specific impurities generated during the synthesis.

Common Impurities to Anticipate:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of the starting anisole derivative in the crude product.

  • Isomeric Byproducts: Although ortho-lithiation is generally selective, minor amounts of other positional isomers of the benzaldehyde may form.

  • Over-lithiation/Multiple Formylations: While less common, reaction conditions could potentially lead to the introduction of more than one aldehyde group.

  • Hydrolysis Products: Quenching the reaction with water is a standard procedure, but improper work-up can lead to hydrated or other hydrolysis-related impurities.

  • Solvent and Reagent Residues: Residual solvents like THF or DMF, and quenching agents can be carried through into the crude product.

  • Oxidation Products: Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially upon exposure to air.[1]

This guide will provide strategies to effectively remove these and other potential impurities.

Troubleshooting and Purification Workflow

The purification of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde often requires a multi-step approach. Below is a logical workflow and troubleshooting guide for common issues.

PurificationWorkflow Crude_Product Crude Product (Post-Workup) Aqueous_Wash Aqueous Wash (NaHCO3/Brine) Crude_Product->Aqueous_Wash Remove acidic impurities and water-soluble salts Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Separate non-polar and closely related impurities Crystallization Crystallization Column_Chromatography->Crystallization Final polishing and removal of trace impurities Pure_Product Pure Product Crystallization->Pure_Product

Caption: A typical purification workflow for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Initial Work-up and Aqueous Washing

Q1: My crude product is a dark oil even after aqueous work-up. What could be the cause and how do I address it?

A1: Dark coloration often indicates the presence of baseline impurities or degradation products.

  • Potential Cause: Residual lithium reagents or organometallic byproducts that were not fully quenched. Incomplete quenching can lead to complex side reactions upon exposure to air and moisture.

  • Troubleshooting:

    • Thorough Quenching: Ensure the reaction is completely quenched at a low temperature (e.g., 0 °C) with a suitable reagent like saturated aqueous ammonium chloride before proceeding to the aqueous wash.

    • Bicarbonate Wash: A wash with a saturated sodium bicarbonate solution is crucial to neutralize any acidic byproducts and remove the corresponding benzoic acid impurity.[2]

    • Brine Wash: Following the bicarbonate wash, a brine wash will help to break any emulsions and remove excess water from the organic layer.

Q2: I am observing an emulsion during the extraction process. How can I resolve this?

A2: Emulsions are common when dealing with complex organic mixtures and aqueous solutions.

  • Potential Cause: The presence of both polar and non-polar functional groups in the product and impurities can stabilize emulsions.

  • Troubleshooting:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.

    • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.

Section 2: Column Chromatography

Q1: I am having difficulty separating my product from a closely eluting impurity on a silica gel column. What should I try?

A1: Co-elution is a common challenge in chromatography, especially with isomers or compounds of very similar polarity.

  • Potential Cause: The impurity is likely an isomer or a compound with very similar functional groups and polarity to the desired product.

  • Troubleshooting:

    • Solvent System Optimization: Systematically vary the polarity of your eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Experiment with different solvent systems; for example, a mixture of dichloromethane and hexane can sometimes provide different selectivity compared to ethyl acetate/hexane.

    • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).

    • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, dry loading onto silica gel can provide better resolution at the top of the column.

Experimental Protocol: Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical TLC Rf Values for Product and Key Impurities

CompoundMobile Phase (Hexane:EtOAc)Approximate Rf
1-chloro-3,4-difluoro-5-methoxybenzene95:50.8
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde 90:10 0.5
4-Chloro-2,3-difluoro-5-methoxybenzoic acid80:200.2

Note: These are illustrative values and will vary based on the specific TLC plate and conditions.

Section 3: Crystallization

Q1: My product "oils out" instead of crystallizing from the chosen solvent system. What is happening?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

  • Potential Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated or cooled too quickly.

  • Troubleshooting:

    • Solvent Selection: Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For highly substituted benzaldehydes, a mixed solvent system like diethyl ether/petroleum ether or dichloromethane/hexane can be effective.[3]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling encourages oiling out.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystal growth.

Experimental Protocol: Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Distillation

Q1: Is distillation a suitable purification method for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde?

A1: Yes, vacuum distillation can be a very effective method for purifying aldehydes, especially for removing non-volatile impurities.[3]

  • Considerations:

    • Thermal Stability: Substituted benzaldehydes can be sensitive to high temperatures. Distillation should be performed under reduced pressure to lower the boiling point and minimize the risk of decomposition.

    • Purity of Crude Material: Distillation is most effective when the crude material is already relatively clean. It is excellent for removing baseline impurities and colored matter.

    • Boiling Point of Impurities: The success of distillation depends on a significant difference in boiling points between the product and the impurities.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Charge the Flask: Add the crude aldehyde to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Monitor the head temperature and collect the fraction that distills over at a constant temperature. Discard any forerun or tail fractions.

  • Cooling: It is advisable to cool the receiving flask in an ice bath to minimize loss of the purified aldehyde.

TroubleshootingLogic cluster_Crystallization Crystallization Issues cluster_Chromatography Chromatography Issues cluster_Solutions Potential Solutions Oiling_Out Product Oils Out Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Slow_Cooling Slow Cooling/Seeding Oiling_Out->Slow_Cooling No_Crystals No Crystals Form No_Crystals->Change_Solvent No_Crystals->Slow_Cooling Induce nucleation Low_Yield Low Yield Low_Yield->Change_Solvent Reduce solubility in cold solvent Co_elution Co-elution of Impurities Optimize_Eluent Optimize Eluent Polarity Co_elution->Optimize_Eluent Different_Adsorbent Try Different Adsorbent Co_elution->Different_Adsorbent Streaking Streaking on TLC/Column Streaking->Optimize_Eluent Adjust polarity

Caption: Troubleshooting logic for common purification issues.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Brindle, C. S. (2017). Workup: Aldehydes. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Thakare, M. P., et al. (2016). Condensation of Aromatic Aldehydes, Substituted Amines and Thioglycolic Acid under Catalyst Free Co. Heterocyclic Letters, 6(4), 663-667.
  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • Google Patents. (n.d.). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

Sources

Minimizing side reactions during the synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde Content type: Technical Support Guide

CAS No: 1879026-06-8 Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Synthetic Strategy

The synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde presents a unique challenge in regiocontrol. The molecule features a "crowded" aromatic ring with four contiguous substituents, creating high potential for steric conflict and electronic competition during functionalization.

The primary synthetic route involves the introduction of the aldehyde moiety (formylation) onto a halogenated precursor. The two most prevalent methodologies are:

  • Direct Ortho-Lithiation (DoM) of 1-chloro-2,3-difluoro-5-methoxybenzene.

  • Lithium-Halogen Exchange of a brominated precursor (e.g., 1-bromo-4-chloro-2,3-difluoro-5-methoxybenzene).

Critical Failure Point: The most common user issue is regiochemical scrambling (obtaining the 6-methoxy isomer instead of the 5-methoxy target) and halogen dance side reactions. This guide focuses on controlling these specific pathways.

Critical Process Modules

Module A: Lithiation & Formylation Control

The step where the C-C bond is formed. This is the highest-risk phase for side reactions.

The Challenge: The precursor molecule contains multiple Directing Groups (DGs).

  • Fluorine (F): Strong inductive effect (activates ortho position).

  • Methoxy (OMe): Strong coordination effect (activates ortho position).

  • Chlorine (Cl): Weak directing effect.

In 1-chloro-2,3-difluoro-5-methoxybenzene , there are two available protons:

  • H-4: Flanked by F and OMe (Highly Acidic, "Caged").

  • H-6: Flanked by Cl and OMe.[1][2][3][4]

Technical Directive: For the 5-methoxy target, the aldehyde must be introduced at C1 (relative to the final numbering), which corresponds to C6 of the precursor (adjacent to Cl and OMe) if using the DoM route. However, standard DoM conditions (LDA, -78°C) often favor H-4 due to the synergistic activation by F and OMe, leading to the wrong isomer (4-chloro-2,3-difluoro-6-methoxybenzaldehyde).

Recommended Protocol (Lithium-Halogen Exchange): To guarantee regioselectivity, do not rely on DoM . Use Lithium-Halogen Exchange on a brominated precursor.[5]

  • Substrate: 1-bromo-4-chloro-2,3-difluoro-5-methoxybenzene.

  • Reagent: n-Butyllithium (1.05 eq) or i-PrMgCl (Turbo Grignard).

  • Temp: -78°C (Strict).

  • Quench: DMF (Dimethylformamide) or N-Formylpiperidine.

Module B: Minimizing "Halogen Dance" (Scrambling)

Poly-halogenated benzenes are notorious for Halogen Dance (Base-catalyzed halogen migration). This occurs when the formed aryl-lithium species deprotonates a starting molecule at a more acidic position, causing the lithium and halogen atoms to "swap" positions.

Prevention Strategy:

  • Temperature: Never exceed -70°C during lithiation. The isomerization barrier is low.

  • Addition Order: Add the base to the substrate (Normal Addition) very slowly, OR use Inverse Addition (add substrate to base) to maintain high base concentration relative to substrate, though this is less common for Li-Hal exchange.

  • Quenching Speed: Minimize the "dwell time" of the lithiated species. Add the electrophile (DMF) immediately after lithiation is complete (typically 15-30 mins).

Troubleshooting & FAQs

Q1: I am consistently isolating the 6-methoxy isomer instead of the 5-methoxy target. Why?

Diagnosis: You are likely using Direct Ortho-Lithiation (DoM) on 1-chloro-2,3-difluoro-5-methoxybenzene. Mechanism: The position between the Fluorine and Methoxy groups (C4) is thermodynamically and kinetically more acidic than the position between Chlorine and Methoxy (C6) due to the strong inductive effect of Fluorine. Solution:

  • Switch Strategy: Use the Lithium-Halogen Exchange route. Synthesize or source 1-bromo-4-chloro-2,3-difluoro-5-methoxybenzene . The Lithium-Bromine exchange is faster than deprotonation and is site-specific to the Carbon-Bromine bond.

  • Alternative: If you must use DoM, try using a bulky base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which may be sterically discouraged from entering the "caged" C4 position, though this is risky.

Q2: My reaction mixture turns black/tarry upon adding n-BuLi.

Diagnosis: Nucleophilic aromatic substitution (


) or polymerization.
Mechanism: n-BuLi is a strong nucleophile as well as a base. In poly-fluorinated systems, it can attack the aromatic ring, displacing a fluoride ion (Defluorination). This creates a reactive benzyne intermediate or alkylated byproduct.
Solution: 
  • Change Base: Switch to LDA (Lithium Diisopropylamide) if performing deprotonation. It is non-nucleophilic.

  • Turbo Grignard: For exchange reactions, use i-PrMgCl·LiCl . It is milder and tolerates functional groups better than n-BuLi.

Q3: The aldehyde yield is low (<40%), and I see de-formylated starting material.

Diagnosis: Incomplete quenching or hydrolysis. Mechanism: The tetrahedral intermediate formed by the attack of Aryl-Li on DMF is stable at low temperatures. If it warms up before hydrolysis, it can revert. Alternatively, moisture in the DMF kills the Aryl-Li. Solution:

  • Dry Reagents: Distill DMF over CaH2 or use molecular sieves.

  • Acidic Quench: Ensure the hydrolysis step (pouring into NH4Cl or dilute HCl) is vigorous and acidic enough to break down the hemiaminolate intermediate.

Visualizing the Reaction Pathways

The following diagram maps the decision logic for synthesis and the pathways leading to common side reactions.

G Start Precursor Selection RouteA Route A: Direct Lithiation (1-chloro-2,3-difluoro-5-methoxybenzene) Start->RouteA High Risk RouteB Route B: Li-Hal Exchange (1-bromo-4-chloro-2,3-difluoro-5-methoxybenzene) Start->RouteB Recommended ReactionA Reaction with Base (LDA/n-BuLi) RouteA->ReactionA ReactionB Reaction with n-BuLi (-78°C) RouteB->ReactionB Side1 Side Reaction: Regio-Scrambling (Lithiation at C4 vs C6) ReactionA->Side1 Thermodynamic Control Side2 Side Reaction: Halogen Dance (Isomerization of Aryl-Li) ReactionB->Side2 If Temp > -70°C Side3 Side Reaction: Defluorination (Nucleophilic Attack by BuLi) ReactionB->Side3 If Base Excess Target TARGET PRODUCT (5-methoxy isomer) ReactionB->Target Kinetic Control (Fast) Side1->Target Minor Pathway WrongIsomer WRONG ISOMER (6-methoxy isomer) Side1->WrongIsomer Major Pathway

Caption: Decision tree comparing Direct Lithiation vs. Li-Hal Exchange. Route B (Green) minimizes regiochemical errors.

Comparative Data: Base & Conditions

Parametern-Butyllithium (n-BuLi) LDA (Lithium Diisopropylamide) i-PrMgCl·LiCl (Turbo Grignard)
Primary Use Li-Halogen ExchangeDirect Deprotonation (DoM)Li/Mg-Halogen Exchange
Nucleophilicity High (Risk of

)
Low (Safe for F-arenes)Low (Very Safe)
Regiocontrol Excellent (Targeted to Br/I)Poor (Sensitive to acidity/directing groups)Excellent
Temperature Must be < -78°C-78°C to -40°C-40°C to 0°C (More tolerant)
Risk Profile High (Defluorination risk)High (Regio-isomer risk)Low (Best for scale-up)

References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

  • Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.[6] Journal of Fluorine Chemistry, 124(1), 39-43. (Discusses lithiation of poly-halo benzenes).

  • BenchChem Application Note. Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (General protocols for lithiation of alkoxy-halo-benzenes).

  • PubChem Compound Summary. 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (CAS 1879026-06-8).[1][7]

Sources

Optimizing temperature and pressure for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Temperature & Pressure Parameters for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde Workflows

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a densely functionalized scaffold used primarily as a precursor for next-generation quinolone antibiotics and kinase inhibitors. Its reactivity is defined by a "push-pull" electronic system: the electron-withdrawing aldehyde and fluorine atoms activate the ring for nucleophilic aromatic substitution (


), while the methoxy group provides electron density that modulates this reactivity.

This guide addresses the critical thermodynamic and kinetic controls required to handle this compound. Specifically, we focus on the cryogenic requirements for its synthesis (to prevent benzyne collapse) and the pressure-temperature matrices required for its downstream functionalization.

Part 1: Technical Support & Troubleshooting (Q&A)

Module A: Cryogenic Synthesis & Formylation

Context: The most common synthesis route involves the lithiation of 1-chloro-2,3-difluoro-5-methoxybenzene followed by a DMF quench.

Q1: My formylation yield is consistently below 60%, and I am observing significant amounts of "scrambled" regioisomers. What is the root cause? Diagnosis: This is a classic symptom of "Benzyne Leakage" caused by insufficient cooling. Technical Explanation: The lithiated intermediate (4-chloro-2,3-difluoro-5-methoxyphenyllithium) is thermally unstable. Above -70°C, it undergoes elimination of LiF to form a benzyne intermediate. This benzyne species is highly reactive and non-selective, leading to polymers and regioisomers. Corrective Action:

  • Thermodynamic Lock: Maintain the internal reaction temperature strictly at -78°C or lower.

  • Sensor Placement: Ensure your temperature probe is submerged in the reaction fluid, not just the bath. The exotherm from n-BuLi addition can create localized "hot spots" > -70°C even if the bath is -78°C.

  • Rate Control: Slow the addition rate of n-BuLi to ensure the cooling capacity of your cryostat exceeds the heat of reaction (

    
    ).
    

Q2: During scale-up, the reaction mixture solidifies at -78°C, preventing stirring. Can I raise the temperature? Answer: No. Raising the temperature will trigger decomposition. Solution: Change the solvent system. Pure THF often becomes viscous or slushes at -78°C on large scales.

  • Optimization: Use a THF/n-Heptane or THF/Toluene mixture. This lowers the viscosity and improves heat transfer without compromising the solubility of the organolithium species.

Module B: Downstream Functionalization ( )

Context: Using the aldehyde in nucleophilic substitution reactions.

Q3: I am attempting an


 displacement of the C2-fluorine, but the reaction is stalling despite high temperature (reflux in DMF). 
Diagnosis:  You are fighting the electronic deactivation from the methoxy group.
Technical Explanation:  While the aldehyde activates the ring, the methoxy group at C5 is an electron-donating group (EDG) by resonance, which raises the electron density of the ring and deactivates it toward nucleophilic attack. Standard reflux pressures (1 atm) limit your temperature to the solvent's boiling point, which may be insufficient to overcome the activation energy (

). Corrective Action:
  • Pressure Enhancement: Move the reaction to a sealed pressure vessel (autoclave).

  • Parameter Shift: Operate at 120°C–140°C under 5–10 bar of pressure. This allows you to surpass the normal boiling point of lower-boiling solvents (like THF or MeCN) or drive the reaction in DMF without scorching the aldehyde.

Q4: The aldehyde moiety is oxidizing to the carboxylic acid during high-temperature reactions. Answer: Benzaldehydes with electron-withdrawing groups are prone to auto-oxidation (Cannizzaro-type or radical oxidation). Protocol Adjustment:

  • Atmosphere: Strict

    
     or Ar sparging is required.
    
  • Scavengers: Add 1-2 mol% of BHT (butylated hydroxytoluene) if the reaction is radical-sensitive.

  • Pressure: If using a pressure vessel, ensure it is purged 3x with inert gas before heating.

Part 2: Optimized Experimental Protocols

Protocol A: Cryogenic Formylation (Synthesis of the Scaffold)

Target: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Reagents:

  • Precursor: 1-Chloro-2,3-difluoro-5-methoxybenzene (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 eq)

  • Electrophile: Anhydrous DMF (1.5 eq)

  • Solvent: Anhydrous THF/n-Heptane (2:1 ratio)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve precursor in THF/n-Heptane. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation (Critical Step): Add LDA dropwise over 45 minutes.

    • Checkpoint: Monitor internal temp. Do not allow T > -72°C.

    • Aging: Stir at -78°C for 60 minutes to ensure complete lithiation.

  • Formylation: Add DMF dropwise. The reaction is exothermic; maintain T < -70°C.

  • Quench: Stir for 30 mins at -78°C, then quench with dilute Acetic Acid/THF mixture before removing the cooling bath.

  • Workup: Warm to Room Temp (RT), extract with EtOAc, and wash with brine.

Protocol B: High-Pressure Functionalization

Target: Displacement of C2-Fluorine with an Amine Nucleophile

Parameters:

  • Vessel: Stainless steel autoclave or heavy-wall glass pressure tube.

  • Temperature: 110°C

  • Pressure: Autogenous (~3-5 bar depending on solvent).

Methodology:

  • Charge vessel with Aldehyde (1.0 eq), Amine (1.2 eq), and

    
     (2.0 eq).
    
  • Add Acetonitrile (MeCN). Note: MeCN is preferred over DMF for easier workup.

  • Seal vessel and purge with

    
    .
    
  • Heat to 110°C behind a blast shield.

  • Stir for 4-6 hours.

  • Cool to RT before venting.

Part 3: Data & Visualization

Table 1: Temperature/Pressure Sensitivity Matrix
Reaction StageCritical ParameterOptimal RangeFailure Mode (Out of Range)
Lithiation Temperature-78°C to -75°C > -70°C: Benzyne formation, polymerization.< -90°C: Kinetic stalling (reaction too slow).[1]
Formylation Addn. RateSlow DropwiseFast Addn: Exotherm spikes T > -70°C, causing decomposition.

(Amine)
Temperature80°C - 120°C < 60°C: Incomplete conversion due to methoxy deactivation.> 150°C: Aldehyde degradation/tars.
Hydrogenation Pressure50 - 100 psi < 30 psi: Stalled reduction of aldehyde/nitro groups.> 500 psi: Over-reduction (dehalogenation of Cl/F).
Visual Workflow: Reaction Pathways

ReactionPathways cluster_conditions Critical Control Zones Precursor 1-Chloro-2,3-difluoro- 5-methoxybenzene Lithiated Lithiated Intermediate (-78°C Stable) Precursor->Lithiated n-BuLi / -78°C (Kinetic Control) Benzyne Benzyne Species (Unstable/Waste) Lithiated->Benzyne Temp > -70°C (Thermal Elimination) Target 4-Chloro-2,3-difluoro- 5-methoxybenzaldehyde Lithiated->Target DMF Quench (-78°C) Product Functionalized Drug Scaffold Target->Product SNAr / Amine 110°C / 5 bar

Figure 1: Reaction pathway divergence based on temperature control. The "Red Zone" indicates the failure mode caused by insufficient cooling.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Polyfluorobenzaldehyde Derivatives. Retrieved from

  • BenchChem. (2025).[1] Optimizing Reaction Conditions for Halogenated Benzaldehyde Synthesis. Retrieved from

  • ChemicalBook. (2025). Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from

  • Organic Syntheses. (1971). Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. (Pressure hydrogenation context). Retrieved from

  • Chemistry LibreTexts. (2022).

    
    ) Mechanisms. Retrieved from 
    

Sources

Technical Support Center: High-Purity Recrystallization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the recrystallization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. The methodologies and principles discussed are designed to ensure the highest possible purity of the final product, a critical requirement in pharmaceutical and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde?

An ideal solvent for this compound should meet several key criteria.[1][2] First, the benzaldehyde derivative should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-5 °C) to maximize recovery.[2][3] Second, the impurities present should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1] Finally, the solvent must be chemically inert, not reacting with the aldehyde functionality or other parts of the molecule, and have a relatively low boiling point for easy removal from the final crystals.[1][2]

Q2: Based on its structure, what solvents are a good starting point for screening?

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a moderately polar molecule due to the presence of the aldehyde, methoxy, and halogen functional groups on the aromatic ring. A good starting point is to screen solvents of intermediate polarity. A general rule of thumb is that solvents with functional groups similar to the compound of interest often work well.[4]

Solvent Polarity and Screening Suggestions

Solvent ClassExample SolventsRationale for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the aldehyde and methoxy oxygens. Often a good choice for initial trials.[4][5]
Esters Ethyl AcetateA moderately polar solvent that is less protic than alcohols. Can be effective if the compound is too soluble in alcohols.
Ketones AcetoneGood dissolving power for many organic compounds, but its low boiling point can sometimes lead to premature crystallization.[5]
Aromatic Hydrocarbons TolueneA non-polar solvent. Likely to be a poor solvent on its own but can be excellent as an anti-solvent in a mixed-solvent system.
Alkanes Hexane, HeptaneVery non-polar. The compound will likely have low solubility even when hot. Primarily used as an anti-solvent.[5]
Ethers Diethyl Ether, THFOften too good of a solvent, leading to poor recovery. Can be used in mixed-solvent systems.[5]

Q3: When should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets all the criteria. This is often the case when your compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent"). The two solvents must be miscible. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes turbid (cloudy), indicating the saturation point has been reached.[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a system like Ethanol/Water or Ethyl Acetate/Hexane could be effective.[5][6]

Q4: How can I assess the purity of my final product?

Purity should be assessed using multiple methods. The most common are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Running the crude material and the recrystallized product side-by-side can visually demonstrate the removal of impurities.

  • Spectroscopic Analysis (NMR, IR): These methods can confirm the chemical structure and identify any remaining impurities if their signals are detectable.

Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: This occurs when the hot, saturated solution cools to a temperature below the compound's melting point while still being supersaturated. Instead of crystallizing, the compound comes out of solution as a liquid. This is common when using high-boiling point solvents or when the compound is significantly impure, leading to melting point depression.[7]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation point.[1][7] Allow the solution to cool much more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice bath, which may encourage solidification.

    • Change Solvents: The best solution is often to select a solvent with a lower boiling point.[1] This ensures the solution temperature drops below the compound's melting point before it becomes saturated.

Problem 2: No crystals form, even after extensive cooling.
  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated at the lower temperature, or the solution is supersaturated and requires nucleation to begin crystallization.[3][7]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[1][7] Allow it to cool again.

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[3][7]

      • Seeding: If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[2][7]

Problem 3: The final yield is very low.
  • Causality: Low recovery can result from several factors: using an excessive amount of solvent, not cooling the solution to a low enough temperature, or washing the collected crystals with a solvent in which they have significant solubility.[3]

  • Solutions:

    • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[3]

    • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[3]

Problem 4: The product is still impure after recrystallization.
  • Causality: This happens if the chosen solvent does not effectively discriminate between the desired compound and the impurities (i.e., they have similar solubility profiles).[1] It can also occur if the solution is cooled too rapidly, causing impurities to become trapped within the crystal lattice.

  • Solutions:

    • Repeat the Recrystallization: A second recrystallization is often necessary.

    • Change the Solvent: Choose a different solvent or solvent system with different polarity characteristics.

    • Ensure Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[3]

Recrystallization Troubleshooting Workflow

G start Crude product dissolved in min. hot solvent & cooled q_crystals Crystals Formed? start->q_crystals q_oil Is product an oil? q_crystals->q_oil  Yes prob_supersat Problem: Supersaturated Solution q_crystals->prob_supersat  No, solution is clear dummy_node q_crystals->dummy_node  No success Success! Collect crystals by filtration. q_oil->success  No prob_oil Problem: 'Oiling Out' q_oil->prob_oil  Yes sol_oil Solution: 1. Reheat, add more solvent. 2. Cool slowly. 3. Consider new solvent. prob_oil->sol_oil sol_supersat Solution: 1. Scratch inner surface. 2. Add a seed crystal. prob_supersat->sol_supersat prob_solvent Problem: Too Much Solvent sol_solvent Solution: Evaporate some solvent and re-cool. prob_solvent->sol_solvent dummy_node->prob_supersat  Solution is clear dummy_node->prob_solvent  Solution is clear  (Alternative Cause)

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are often flammable and should be heated using a hot plate, not a Bunsen burner.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent (e.g., isopropanol) where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar or a boiling stick.

  • Add Hot Solvent: Add the chosen solvent in small portions to the flask while heating and stirring on a hot plate. Continue adding solvent until the solid just dissolves completely at the boiling point. Use the minimum amount necessary.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point. The final product should be a dry, crystalline solid.[3]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling and Collection: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a mixture of the two solvents (e.g., 10% Ethyl Acetate in Hexane) that has been chilled in an ice bath.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • Problems with Recrystallisations. Chemistry Teaching Labs, University of York.
  • Recrystallization1. Unknown Source.
  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.
  • RECRYSTALLISATION. Unknown Source.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available from: [Link]

  • Brutal Recrystallization of Xylopyranosols. Reddit. Available from: [Link]

Sources

Section 1: Synthesis & Reaction Control: Navigating the Primary Formylation Routes

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in scaling advanced chemical intermediates requires a blend of deep mechanistic understanding and practical, field-tested experience. This Technical Support Center is designed for professionals engaged in the scale-up of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, a key building block in modern pharmaceuticals. Here, we dissect common hurdles in its synthesis, purification, and handling, providing not just solutions, but the fundamental rationale behind them.

The introduction of a formyl group onto the 1-chloro-3,4-difluoro-5-methoxybenzene ring is the pivotal transformation. Success at scale hinges on selecting and optimizing the appropriate synthetic strategy. The two most industrially relevant methods, Ortho-Directed Lithiation and Vilsmeier-Haack formylation, present distinct sets of challenges.

Ortho-Directed Metalation (DoM) Route

This elegant and highly regioselective method leverages the methoxy group as a powerful directed metalation group (DMG) to position the incoming electrophile (the formyl group equivalent). However, its reliance on cryogenic temperatures and highly reactive organolithium reagents makes it a significant scale-up challenge.[1]

Frequently Asked Questions (FAQs):

Question: My ortho-lithiation reaction is showing low conversion and poor yields. What are the primary factors to investigate?

Answer: Low conversion in a DoM reaction is typically traced back to three critical areas: the integrity of the organolithium reagent, the reaction temperature, and the purity of the starting materials.

  • Reagent Potency and Moisture: Organolithium reagents like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are extremely sensitive to moisture and air. Water will rapidly quench the base, reducing its effective stoichiometry.[2] On scale, even atmospheric moisture introduced during transfers can be detrimental.

    • Troubleshooting Action: Always titrate your organolithium reagent before use to confirm its molarity. Ensure all glassware and reactors are rigorously dried, and all solvents are anhydrous. Conduct all transfers under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature Control: These reactions are highly exothermic and the lithiated intermediate can be unstable at elevated temperatures.[3] The standard -78 °C (dry ice/acetone bath) is crucial for maintaining the stability of the aryllithium species and preventing side reactions.[1]

    • Troubleshooting Action: On a larger scale, maintaining this temperature requires a reactor with efficient heat transfer capabilities. Monitor the internal reaction temperature closely during the addition of the organolithium reagent; a significant exotherm can indicate poor heat removal or a reaction that is proceeding too quickly.

  • Purity of Starting Materials: Impurities in the 1-chloro-3,4-difluoro-5-methoxybenzene or the formylating agent (e.g., N,N-Dimethylformamide - DMF) can interfere with the reaction.[4]

    • Troubleshooting Action: Verify the purity of your starting materials by GC or NMR before starting the reaction. Use freshly distilled, anhydrous DMF as the electrophile.

Question: I'm observing the formation of isomeric benzaldehydes. How can I improve the regioselectivity of the lithiation?

Answer: The formation of isomers indicates that lithiation is occurring at positions other than the desired C6, which is ortho to the methoxy group.

  • Mechanism Insight: The methoxy group directs the deprotonation to the adjacent C6 position. However, the fluorine atoms can also exert a directing effect, though weaker in this context. If the reaction conditions are not optimal, competing deprotonation can occur.

  • Troubleshooting Action:

    • Strict Temperature Control: As mentioned, deviations from -78 °C can lead to loss of selectivity.

    • Base Selection: LDA is a bulkier, less nucleophilic base than n-BuLi, which can sometimes offer higher regioselectivity.

    • Additive Effects: The presence of lithium chloride (LiCl) has been shown to break up organolithium aggregates and can significantly accelerate the rate of ortholithiation, potentially leading to cleaner reactions.[5] Consider preparing LDA from n-BuLi and diisopropylamine in the presence of LiCl.

Question: The cost and logistics of cryogenic reactions at pilot scale are prohibitive. Are there viable alternatives?

Answer: Yes. This is a classic process chemistry challenge where continuous flow processing offers a compelling solution. Flow chemistry can transform the safety and economic profile of organometallic reactions.[3]

  • Process Intensification: Continuous flow reactors utilize small-diameter tubing, which provides an extremely high surface-area-to-volume ratio. This allows for near-instantaneous heat dissipation, enabling highly exothermic lithiation reactions to be performed safely at or near ambient temperatures, eliminating the need for expensive and energy-intensive cryogenic cooling.[1][6]

  • Safety Benefits: The small internal volume of a flow reactor means that only a tiny amount of the hazardous organolithium intermediate is present at any given moment, drastically reducing the risk of a thermal runaway.[3]

Experimental Protocol: Lab-Scale Ortho-Lithiation

  • Setup: Under an argon atmosphere, dissolve 3,4-difluoroanisole (1.0 eq) in anhydrous THF (target concentration ~0.5 M) in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq) in THF/heptane dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Lithiation: Stir the mixture at -75 °C for 1 hour.[7]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise, again maintaining the temperature below -70 °C.

  • Quench: After stirring for 10-30 minutes, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

  • Work-up: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

// Low Yield Path CheckReagents [label="1. Titrate Organolithium Reagent\n2. Use Anhydrous Solvents/Reagents\n3. Verify Starting Material Purity", fillcolor="#F1F3F4"]; CheckTemp [label="Verify Strict Temp Control\n(<-70°C)", fillcolor="#F1F3F4"]; ConsiderFlow [label="For Scale-Up:\nConsider Continuous Flow Processing\nto improve heat transfer & safety", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurity Path CheckTemp2 [label="Verify Strict Temp Control\n(<-70°C)", fillcolor="#F1F3F4"]; CheckBase [label="Consider Alternative Base (LDA)\nor Additives (LiCl)", fillcolor="#F1F3F4"];

Start -> CheckYield; CheckYield -> Success [label="Yes"]; CheckYield -> LowYield [label="No (Yield)"]; CheckYield -> Impurity [label="No (Purity)"];

LowYield -> CheckReagents [label="Investigate"]; CheckReagents -> CheckTemp; CheckTemp -> ConsiderFlow;

Impurity -> CheckTemp2 [label="Investigate"]; CheckTemp2 -> CheckBase; } dot Caption: Troubleshooting logic for the ortho-lithiation synthesis route.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings using a pre-formed or in situ generated Vilsmeier reagent (e.g., from DMF and phosphorus oxychloride, POCl₃). While it avoids cryogenic temperatures, its primary scale-up challenges relate to the thermal instability of the reagent and handling corrosive materials.[9]

Frequently Asked Questions (FAQs):

Question: My Vilsmeier-Haack reaction is failing or giving very low yields. What is the most likely cause?

Answer: The most common point of failure is the Vilsmeier reagent itself.

  • Reagent Instability: The Vilsmeier reagent is highly sensitive to moisture and is thermally unstable.[10] It can decompose exothermically, especially on a larger scale, posing a significant safety risk.[11][12] Decomposition can begin at temperatures as low as 60°C.[10]

    • Troubleshooting Action: Always prepare the reagent fresh (in situ) for immediate use.[10] The preparation should be done at a low temperature (e.g., 0-5°C) by slowly adding POCl₃ to anhydrous DMF. Never store the reagent for extended periods unless under strictly controlled anhydrous conditions at low temperatures.[10]

  • Substrate Reactivity: While the methoxy group is activating, the two fluorine atoms and the chlorine atom are deactivating. The overall electronic nature of the substrate is only moderately activated.

    • Troubleshooting Action: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) may be required after the addition of the substrate.[10] However, this must be done with extreme caution, and the reaction should be monitored for any uncontrolled exotherm. Reaction calorimetry is highly recommended during scale-up to understand the thermal profile.[13]

Question: The reaction mixture turns dark and forms significant tar-like byproducts. How can this be prevented?

Answer: Darkening and tar formation are classic signs of reagent decomposition and potential side reactions.

  • Mechanism Insight: At higher temperatures, the Vilsmeier reagent can undergo complex decomposition pathways. Furthermore, the strongly acidic conditions generated during the reaction and work-up can lead to polymerization or degradation of the aromatic substrate or product.

  • Troubleshooting Action:

    • Feed-Controlled Reaction: Instead of pre-forming the reagent and then adding the substrate, a safer scale-up approach is to mix the substrate with DMF and then slowly feed the POCl₃.[9] This "in situ" method ensures the highly reactive Vilsmeier reagent is consumed as soon as it is formed, preventing its accumulation and subsequent decomposition.[9]

    • Solvent Choice: Using a co-solvent like dichloromethane can help to moderate the reaction and improve heat dissipation.[13]

    • Careful Work-up: The quench step is critical. The reaction mixture should be cooled and slowly added to a large volume of ice water or an ice/base mixture to neutralize the strong acids and hydrolyze the intermediate iminium salt.

// Causes ReagentDecomp [label="Vilsmeier Reagent\nDecomposition", fillcolor="#FBBC05"]; Moisture [label="Moisture Contamination\n(Reagents/Glassware)", fillcolor="#FBBC05"]; Substrate [label="Low Substrate\nReactivity", fillcolor="#FBBC05"]; Temp [label="Improper Temperature\nControl", fillcolor="#FBBC05"];

// Sub-causes Thermal [label="Thermal Instability\n(>60°C)", fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis", fillcolor="#F1F3F4"]; Heating [label="Insufficient Heating", fillcolor="#F1F3F4"]; Exotherm [label="Runaway Exotherm", fillcolor="#F1F3F4"];

center -> ReagentDecomp; center -> Moisture; center -> Substrate; center -> Temp;

ReagentDecomp -> Thermal; Moisture -> Hydrolysis; Substrate -> Heating; Temp -> Exotherm; Temp -> Thermal; } dot Caption: Common causes of failure in the Vilsmeier-Haack formylation.

Section 2: Work-up & Product Purification

Regardless of the synthetic route, isolating the target aldehyde in high purity is a critical scale-up challenge. The product must be separated from unreacted starting material, inorganic salts, and potential side-products.

Frequently Asked Questions (FAQs):

Question: Standard distillation is failing to separate my product from the unreacted 1-chloro-3,4-difluoro-5-methoxybenzene starting material. What is a more effective method?

Answer: When boiling points are too close for efficient fractional distillation, a chemical separation method based on reactivity differences is superior. For aldehydes, purification via a reversible bisulfite adduct is a classic and highly effective technique.[12][14]

  • Mechanism Insight: Aldehydes react with aqueous sodium bisulfite to form a charged, water-soluble adduct. Most other organic compounds, including the unreacted starting material, do not react and will remain in the organic phase. This allows for a simple liquid-liquid extraction to separate the components.[12] The aldehyde can then be regenerated by treating the aqueous layer with a base (like NaOH) or acid.[14]

Protocol: Aldehyde Purification via Bisulfite Adduct [14]

  • Adduct Formation: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Separation: Separate the aqueous layer, which now contains the aldehyde-bisulfite adduct. Wash the organic layer again with the bisulfite solution to ensure complete extraction.

  • Regeneration: Combine the aqueous extracts in a clean flask. While stirring, slowly add a base (e.g., 10% NaOH solution) until the solution becomes basic (pH > 10). This will hydrolyze the adduct, regenerating the insoluble aldehyde.

  • Final Extraction: Extract the regenerated aldehyde back into a fresh portion of organic solvent. Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the purified product.

Question: How can I remove persistent high-boiling solvents like DMF from my final product?

Answer: Removing residual DMF is a common challenge due to its high boiling point.

  • Troubleshooting Action:

    • Aqueous Washes: Perform multiple washes with water or brine during the work-up. DMF is highly water-soluble and will partition into the aqueous phase.

    • High-Vacuum Distillation: If the product is thermally stable, distillation under a high vacuum will effectively remove DMF.

    • Azeotropic Removal: For trace amounts, co-evaporation with a solvent that forms a low-boiling azeotrope with DMF, such as toluene, can be effective.

Section 3: Safety & Thermal Hazard Assessment

Scaling up the synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde introduces significant safety considerations that must be proactively managed.

Key Safety Considerations by Route

Hazard CategoryOrtho-Lithiation RouteVilsmeier-Haack RouteMitigation Strategy
Reagent Hazards Pyrophoric organolithiums (n-BuLi, LDA).[3][15] Cryogenic liquids.Corrosive and water-reactive POCl₃.[10]Use appropriate PPE (flame-retardant lab coat, safety glasses, gloves). Conduct reactions in a chemical fume hood. Ensure access to appropriate quench materials (e.g., dry powder for metal fires).
Reaction Hazards Highly exothermic quench of excess organolithium.Highly exothermic decomposition of Vilsmeier reagent.[9]Use reverse addition (add reaction mixture to quench solution). Ensure adequate cooling capacity. For scale-up, perform reaction calorimetry (RC1) studies to determine heat flow and potential for thermal runaway.[13]
Product Hazards Causes skin and serious eye irritation.[16] May be harmful if swallowed or inhaled.[17]Causes skin and serious eye irritation.[16] May be harmful if swallowed or inhaled.[17]Handle the final product in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE.[16]

References

  • Continuous flow intensification of ortho-lithiation at ambient conditions. ECI Digital Archives. Available at: [Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications. Available at: [Link]

  • Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. ResearchGate. Available at: [Link]

  • Separation of aromatic aldehydes. Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Organolithium Bases in flow chemistry: a review. CORA. Available at: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Publication Server. Available at: [Link]

  • Intensification of Continuous Ortho-Lithiation at Ambient Conditions—Process Understanding and Assessment of Sustainability Benefits. ACS Publications. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]

  • Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. PMC. Available at: [Link]

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  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Difluoro- vs. 2,4-Difluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, fluorinated aromatic aldehydes are indispensable building blocks. The strategic placement of fluorine atoms on a benzaldehyde scaffold can profoundly alter its reactivity, offering fine control over synthetic outcomes. This guide provides an in-depth comparative analysis of two closely related yet distinct isomers: 2,3-difluorobenzaldehyde and 2,4-difluorobenzaldehyde.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R).[1] The balance of these opposing forces, along with steric considerations, defines the chemical personality of each isomer.

IsomerStructureKey Electronic and Steric Features
2,3-Difluorobenzaldehyde 2,3-DifluorobenzaldehydeElectronic: Strong -I effect from both ortho (C2) and meta (C3) fluorines. The resonance effect from the meta-fluorine is negligible at the carbonyl carbon. The carbonyl group is significantly activated. Steric: The ortho-fluorine atom imposes notable steric hindrance around the aldehyde functionality, potentially impeding the approach of bulky nucleophiles.[2]
2,4-Difluorobenzaldehyde 2,4-DifluorobenzaldehydeElectronic: Strong -I effect from both ortho (C2) and para (C4) fluorines. The para-fluorine can also exert its +R effect, but the inductive effect is dominant. The cumulative electron withdrawal is exceptionally strong, making the carbonyl carbon highly electrophilic.[1] Steric: Similar to the 2,3-isomer, the ortho-fluorine creates a sterically hindered environment at the reaction center.[3]

The critical distinction lies in the placement of the second fluorine atom. In the 2,4-isomer, the para-fluorine's inductive effect strongly deactivates the entire ring and activates the carbonyl group. In the 2,3-isomer, the meta-fluorine's influence is primarily inductive and localized. Consequently, the carbonyl carbon in 2,4-difluorobenzaldehyde is generally considered more electrophilic than in its 2,3-counterpart.

G cluster_23 2,3-Difluorobenzaldehyde cluster_24 2,4-Difluorobenzaldehyde N23 Highly Electrophilic Carbonyl Carbon N24 Extremely Electrophilic Carbonyl Carbon E23 Strong Inductive Effect (-I) (Ortho & Meta F) E23->N23 Activates S23 Significant Steric Hindrance (Ortho F) S23->N23 Shields E24 Very Strong Inductive Effect (-I) (Ortho & Para F) E24->N24 Strongly Activates S24 Significant Steric Hindrance (Ortho F) S24->N24 Shields

Caption: Interplay of electronic and steric effects in the two isomers.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the two isomers manifest as tangible variations in reactivity across several fundamental reaction classes.

A. Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[4][5][6] The reaction proceeds through a tetrahedral intermediate, and its rate is highly sensitive to the electrophilicity of the aldehyde.

Causality and Prediction:

  • Electronic Control: Due to the superior electron-withdrawing capacity of the fluorine substituents in the 2,4-position, 2,4-difluorobenzaldehyde is predicted to be more reactive towards nucleophiles than 2,3-difluorobenzaldehyde.[1][4] The increased partial positive charge on its carbonyl carbon makes it a more attractive target for electron-rich species.

  • Steric Influence: Both isomers present a similar steric challenge due to the ortho-fluorine. For small nucleophiles (e.g., CN⁻, H⁻), the electronic difference will be the dominant factor. For very bulky nucleophiles (e.g., sterically demanding Grignard reagents), the steric hindrance may become rate-limiting for both substrates, potentially diminishing the observed reactivity difference.[3]

Nucleophilic_Addition start Aldehyde + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O, H₃O⁺) intermediate->protonation product Addition Product (Alcohol) protonation->product Knoevenagel_Workflow cluster_reactants Reactants cluster_process Process Aldehyde Difluorobenzaldehyde Attack 2. Nucleophilic Attack Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion 1. Carbanion Formation Base Base Catalyst (e.g., Piperidine) Carbanion->Attack Attacks Dehydration 3. Dehydration Attack->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. Methoxybenzaldehyde derivatives are pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials. The strategic placement of the methoxy group on the benzaldehyde core significantly influences the molecule's reactivity and its utility as a synthetic precursor.

This guide moves beyond a simple recitation of methods. It is structured to provide a deep, comparative analysis of the most effective synthetic routes to these valuable compounds. We will dissect the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in chemical principles. Every claim and protocol is substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Strategic Approaches to Methoxybenzaldehyde Synthesis: A Comparative Overview

The synthesis of methoxybenzaldehyde isomers and their derivatives can be broadly categorized into three primary strategies:

  • Direct Formylation of Methoxyarenes: Introducing the aldehyde group onto a pre-existing methoxy-substituted benzene ring.

  • Methylation of Hydroxybenzaldehydes: Alkylating the hydroxyl group of a corresponding hydroxybenzaldehyde.

  • Oxidation of Methoxytoluenes: Converting a methyl group on a methoxy-substituted toluene to an aldehyde.

The choice of strategy is dictated by the desired isomer, the availability and cost of starting materials, scalability, and considerations of chemical safety and environmental impact.

Direct Formylation Methods: A Head-to-Head Comparison

Electrophilic formylation is a powerful tool for the synthesis of methoxybenzaldehydes, particularly for electron-rich methoxy-substituted rings. The Vilsmeier-Haack, Rieche, and Reimer-Tiemann reactions are the most prevalent methods, each with distinct advantages and limitations.

Formylation Method Key Reagents Typical Substrate Typical Yield (%) Reaction Conditions Key Advantages Significant Drawbacks
Vilsmeier-Haack POCl₃, DMFElectron-rich arenes (e.g., anisole, dimethoxybenzenes)70-85%0°C to 80°CHigh yields for activated arenes, relatively mild conditions.The Vilsmeier reagent is a weaker electrophile, less effective for deactivated rings.[1]
Rieche Dichloromethyl methyl ether, TiCl₄Activated aromatic compounds75-85%0°C to RTHigh yields, can be highly regioselective.[2]Uses a strong Lewis acid (TiCl₄) which can be moisture-sensitive; dichloromethyl methyl ether is a regulated substance.
Reimer-Tiemann CHCl₃, NaOHPhenols (e.g., guaiacol)30-60%60-70°CDirect ortho-formylation of phenols, avoids protection/deprotection steps.[3][4]Moderate yields, formation of byproducts, use of chloroform.[5]

Deep Dive into Synthetic Methodologies: Protocols and Mechanistic Insights

The Vilsmeier-Haack Reaction: High-Yield Formylation of Anisole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like anisole, proceeding via the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][6]

Mechanism Rationale: The reaction begins with the formation of the Vilsmeier reagent from DMF and POCl₃.[7] Anisole, activated by the electron-donating methoxy group, undergoes electrophilic aromatic substitution, predominantly at the less sterically hindered para-position.[7] The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Anisole Anisole Iminium_intermediate Aryl Iminium Intermediate Anisole->Iminium_intermediate + Vilsmeier Reagent p_Anisaldehyde p-Anisaldehyde Iminium_intermediate->p_Anisaldehyde + H₂O G Start m-Hydroxybenzaldehyde Phenoxide m-Hydroxyphenoxide ion Start->Phenoxide + NaOH Methylation Methylation Phenoxide->Methylation + (CH₃)₂SO₄ Product m-Methoxybenzaldehyde Methylation->Product

Caption: O-Methylation pathway to m-methoxybenzaldehyde.

Experimental Protocol: Synthesis of m-Methoxybenzaldehyde from m-Hydroxybenzaldehyde [8]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve crude m-hydroxybenzaldehyde (1 mole) in approximately 550 ml of 2 N sodium hydroxide.

  • Methylation: While stirring the dark-colored solution, add methyl sulfate (1 mole, 95 ml) dropwise, maintaining the temperature at 40-45°C.

  • Completion and Second Addition: After the initial addition, stir for 5 minutes. Then, add a 275-ml portion of 2 N sodium hydroxide, followed by another 63 g of methyl sulfate, allowing the temperature to rise to 50°C.

  • Heating and Cooling: Continue stirring at 50°C for 30 minutes, then cool the mixture.

  • Extraction: Extract the organic layer with ether.

  • Drying and Distillation: Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate by distillation. Distill the residue under reduced pressure to yield m-methoxybenzaldehyde (boiling point: 88–90°C / 3 mm).

Safety Note: Methyl sulfate is highly toxic and a suspected carcinogen. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. [8]

Oxidation of p-Methoxytoluene: An Industrial Approach to Anisaldehyde

The vapor-phase partial oxidation of p-methoxytoluene (4-methylanisole) is a common industrial method for producing p-anisaldehyde. [9][10]This process often utilizes heterogeneous catalysts, such as supported vanadium oxide. [9][10] Catalyst Rationale: Vanadium oxide catalysts supported on basic oxides like MgO have shown good selectivity towards p-methoxybenzaldehyde. [9][10]The basic support helps to prevent over-oxidation to the corresponding carboxylic acid. The reaction proceeds via a series of oxidation steps where the methyl group is converted to a hydroxymethyl, then to a formyl group.

Experimental Protocol: Vapor-Phase Oxidation of p-Methoxytoluene (Conceptual Laboratory Scale)

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with a V₂O₅/MgO catalyst.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 673 K).

  • Reactant Feed: Introduce a vaporized stream of p-methoxytoluene diluted with an inert gas (e.g., nitrogen) and an oxidant (e.g., air) into the reactor.

  • Product Collection: The product stream exiting the reactor is cooled to condense the organic components.

  • Analysis and Purification: The collected liquid is analyzed by gas chromatography to determine the conversion and selectivity. The p-anisaldehyde is then purified by fractional distillation.

The Rise of Green Chemistry in Methoxybenzaldehyde Synthesis

In response to the growing need for sustainable chemical processes, greener alternatives to traditional synthetic methods are being actively developed.

Dimethyl Carbonate (DMC): A Safer Methylating Agent

Dimethyl carbonate (DMC) is an environmentally benign substitute for toxic methylating agents like dimethyl sulfate and methyl halides. [11][12]Its use in the methylation of p-hydroxybenzaldehyde to p-methoxybenzaldehyde has been demonstrated with high yields (>96%) and purity (>99%). [13] Advantages of DMC:

  • Low Toxicity: DMC is considered a non-toxic chemical. [13]* Reduced Waste: The process avoids the formation of inorganic salt byproducts. [12][13]* High Yield and Purity: Optimized conditions can lead to excellent yields and product purity. [13]

Photocatalysis: A Light-Driven Synthesis of p-Anisaldehyde

Photocatalytic oxidation offers a green and sustainable route for the synthesis of p-anisaldehyde from p-anisyl alcohol. [14][15]This method utilizes a photocatalyst, such as graphite-like carbon nitride (GCN), and a light source (e.g., UV-LEDs or solar light) to drive the oxidation reaction in an aqueous solution. [14][15] Key Findings:

  • Yields of up to 79% with 92% conversion have been achieved under oxygenated conditions. [14][15]* The reaction can be performed at room temperature in water, significantly reducing the environmental impact. [14][15]

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product p_Anisyl_Alcohol p-Anisyl Alcohol Photocatalyst GCN Photocatalyst Oxygen Oxygen p_Anisaldehyde p-Anisaldehyde Photocatalyst->p_Anisaldehyde Light Light (UV/Visible) Light->Photocatalyst

Caption: Photocatalytic synthesis of p-anisaldehyde.

Conclusion and Future Outlook

The synthesis of methoxybenzaldehyde derivatives is a mature field with a diverse array of reliable methods. For electron-rich systems, the Vilsmeier-Haack and Rieche reactions offer high yields and good regioselectivity. O-methylation of the corresponding hydroxybenzaldehydes is a straightforward and efficient approach, particularly for isomers that are not easily accessible through direct formylation. For large-scale production of p-anisaldehyde, the oxidation of p-methoxytoluene remains a dominant industrial process.

Looking forward, the principles of green chemistry are poised to reshape the landscape of methoxybenzaldehyde synthesis. The adoption of less toxic reagents like dimethyl carbonate and the development of novel, energy-efficient methods such as photocatalysis will be crucial in minimizing the environmental footprint of these important chemical intermediates. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient, selective, and sustainable synthetic routes in the years to come.

References

  • Carneiro, J. T., et al. (2020). Aqueous solution photocatalytic synthesis of p-anisaldehyde by using graphite-like carbon nitride photocatalysts obtained via the hard-templating route. RSC Advances, 10(34), 20193-20203. Available from: [Link]

  • Carneiro, J. T., et al. (2020). Aqueous solution photocatalytic synthesis of p-anisaldehyde by using graphite-like carbon nitride photocatalysts obtained via the hard-templating route. RSC Advances, 10(34), 20193-20203. Available from: [Link]

  • Heggo, D., et al. (2020). Photocatalytic Synthesis of p-Anisaldehyde in a Mini Slurry-Bubble Reactor under Solar Light Irradiation. Catalysts, 10(9), 1033. Available from: [Link]

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  • Ohsawa, K., Yoshida, M., & Doi, T. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Tetrahedron Letters, 54(14), 1825-1827. Available from: [Link]

  • Heggo, D., et al. (2019). Photocatalytic Synthesis of p‐Anisaldehyde in a Mini Slurry‐Bubble Reactor under Solar Light Irradiation. ChemistrySelect, 4(29), 8569-8575. Available from: [Link]

  • ResearchGate. (n.d.). Yield of VH formylation with anisoles. Available from: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available from: [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Wróblewska, A., et al. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Polymers, 13(23), 4185. Available from: [Link]

  • Santarsiere, A., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistryOpen, 12(10), e202300139. Available from: [Link]

  • Aricò, F., & Tundo, P. (2005). Dimethyl carbonate: a modern green reagent and solvent. Pure and Applied Chemistry, 77(3), 479-485. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.